Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 3-Chloro-5-methylbenzenesulfonamide (CAS: 1261483-08-2) As small-molecule drug discovery and advanced material scie...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Compound Focus: 3-Chloro-5-methylbenzenesulfonamide (CAS: 1261483-08-2)
As small-molecule drug discovery and advanced material sciences evolve, the strategic utilization of substituted benzenesulfonamides has become increasingly critical. This technical guide provides an authoritative, deep-dive analysis of 3-Chloro-5-methylbenzenesulfonamide , focusing on its structural causality, self-validating synthesis workflows, and downstream applications.
Core Identity & Structural Rationalization
3-Chloro-5-methylbenzenesulfonamide is a meticulously functionalized aromatic compound. Its architecture consists of a central benzene ring substituted with a sulfonamide group (
) at position 1, a chlorine atom () at position 3, and a methyl group () at position 5.
The Causality of Substituent Positioning
In drug design, the placement of functional groups is never arbitrary. The 3,5-disubstitution pattern on this benzenesulfonamide scaffold serves a dual pharmacokinetic and pharmacodynamic purpose:
Electronic Modulation: The chlorine atom exerts a strong inductive electron-withdrawing effect (
). This pulls electron density away from the aromatic ring, which subtly increases the acidity of the sulfonamide protons. A lower enhances the sulfonamide's ability to coordinate with metal ions (such as in metalloenzymes) at physiological pH.
Steric and Lipophilic Anchoring: The methyl group at position 5 provides a localized lipophilic patch. This increases the compound's overall lipophilicity (XLogP3), improving cellular membrane permeability while allowing the molecule to anchor securely into hydrophobic pockets of target proteins.
Meta-Relationship: Positioning the chlorine and methyl groups meta to each other and to the sulfonamide group prevents steric hindrance, ensuring the sulfonamide moiety remains fully accessible for hydrogen bonding.
According to structural data from [1], this precise configuration yields a monoisotopic mass of 204.9964 Da, making it an ideal, low-molecular-weight building block that strictly adheres to Lipinski's Rule of Five.
Applications in Drug Discovery & Material Science
Halogenated methylbenzenesulfonamides are highly versatile. As highlighted by interaction studies on related derivatives from [2], the unique combination of a halogen and a methyl group influences chemical behavior and biological activity in several ways:
Metalloenzyme Inhibition: The primary application of this scaffold in pharmacology is the inhibition of Carbonic Anhydrases (CAs). The sulfonamide group acts as a zinc-binding group (ZBG), while the 3-chloro and 5-methyl substituents interact with the variable amino acid residues lining the active site cavity, driving isoform selectivity.
Intermediate in Benzamide Synthesis: It serves as a critical synthetic intermediate. The sulfonamide nitrogen can be further alkylated or acylated to generate complex benzamides, which are prevalent in modern neurotherapeutics and oncology drugs.
Material Science: Beyond biology, the robust hydrogen-bonding network facilitated by the
group allows this compound to be utilized in the development of novel supramolecular materials and crystalline polymers.
Fig 1: Mechanism of action and target interaction pathway of the sulfonamide.
Self-Validating Synthesis & Purification Workflow
To ensure high yield and high purity, the synthesis of 3-Chloro-5-methylbenzenesulfonamide must be approached as a self-validating system. The following protocol details the conversion of 3-chloro-5-methylaniline to the target sulfonamide, incorporating mandatory analytical checkpoints to prevent downstream failures.
Phase 1: Sandmeyer-Type Chlorosulfonylation
Diazotization: Dissolve 3-chloro-5-methylaniline in aqueous
and cool to . Slowly add a stoichiometric amount of sodium nitrite () dissolved in water.
Causality: Maintaining the temperature strictly below
prevents the degradation of the highly unstable diazonium salt into a phenol derivative.
Sulfonylation: Pour the cold diazonium salt solution into a mixture of glacial acetic acid saturated with sulfur dioxide (
) containing a catalytic amount of copper(II) chloride ().
Self-Validating Checkpoint 1: Before proceeding to amidation, extract a
aliquot, quench it in of methanol, and analyze via LC-MS. The presence of the methyl sulfonate ester (formed by the reaction of the sulfonyl chloride with methanol) confirms success. Direct LC-MS of sulfonyl chlorides often leads to hydrolysis in the column, yielding false negatives.
Phase 2: Amidation
Reaction: Dissolve the crude 3-chloro-5-methylbenzenesulfonyl chloride in tetrahydrofuran (THF). Dropwise, add this solution to a vigorously stirring excess of concentrated aqueous ammonia (
) at .
Causality: Adding the sulfonyl chloride to the ammonia (rather than vice versa) ensures that ammonia is always in vast excess. This prevents the newly formed sulfonamide from reacting with unreacted sulfonyl chloride, which would otherwise form unwanted dimeric sulfimide byproducts.
Phase 3: Isolation & Validation
Purification: Evaporate the THF under reduced pressure. Acidify the aqueous layer to pH 3 using
to precipitate the target sulfonamide. Filter, wash with cold water, and recrystallize from ethanol/water.
Self-Validating Checkpoint 2: Perform
(in DMSO-). The appearance of a broad singlet integrating to 2 protons around validates the successful formation of the primary sulfonamide group.
Fig 2: Step-by-step synthesis workflow for 3-Chloro-5-methylbenzenesulfonamide.
Quantitative Data & Physicochemical Properties
The following table summarizes the core quantitative data utilized for the analytical validation and procurement tracking of this compound, cross-referenced with supplier databases such as [3].
Property
Value
Causality / Significance in Research
CAS Number
1261483-08-2
Unique identifier for regulatory compliance and procurement.
Molecular Formula
Dictates the exact mass and isotopic distribution profile.
Molecular Weight
205.66 g/mol
Optimal for small-molecule drug design (highly ligand-efficient).
Monoisotopic Mass
204.9964 Da
Critical exact mass target for High-Resolution Mass Spectrometry (HRMS).
Halogen Isotope Ratio
~3:1 ( : )
Acts as an internal self-validating signature in mass spectra to confirm the chlorine atom was not lost during synthesis.
SMILES String
CC1=CC(=CC(=C1)Cl)S(=O)(=O)N
Used for in silico molecular docking and cheminformatics modeling.
References
PubChemLite. "3-chloro-5-methylbenzenesulfonamide (C7H8ClNO2S)". University of Luxembourg. URL: [Link]
Exploratory
Spectral data of 3-Chloro-5-methylbenzenesulfonamide (1H NMR, 13C NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 3-Chloro-5-methylbenzenesulfonamide This guide provides a comprehensive analysis of the spectral data for 3-Chloro-5-methylbenzenesulfonamide (CAS No: 16039-35-9),...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Spectral Analysis of 3-Chloro-5-methylbenzenesulfonamide
This guide provides a comprehensive analysis of the spectral data for 3-Chloro-5-methylbenzenesulfonamide (CAS No: 16039-35-9), a key intermediate in various chemical syntheses. As researchers and drug development professionals, a thorough understanding of a molecule's spectral signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causality behind the spectral features and outlining robust protocols for data acquisition, reflecting field-proven expertise.
The structural integrity of any synthesized compound is the bedrock of reliable research. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this verification process. Each technique provides a unique piece of the structural puzzle, and when synthesized, they offer an unambiguous confirmation of the molecular architecture.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of 3-Chloro-5-methylbenzenesulfonamide with the numbering convention that will be used throughout this guide.
Caption: Key fragmentation pathway for 3-Chloro-5-methylbenzenesulfonamide.
Conclusion
The collective spectral data provides a definitive and self-consistent confirmation of the structure of 3-Chloro-5-methylbenzenesulfonamide. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, confirming the 1,3,5-trisubstituted aromatic ring. IR spectroscopy validates the presence of all key functional groups, particularly the characteristic sulfonamide moiety. Finally, mass spectrometry confirms the elemental composition and molecular weight through the accurate mass of the protonated molecule and its characteristic chlorine isotopic pattern. This comprehensive analysis serves as a robust benchmark for the identification and quality assessment of this compound in research and development settings.
References
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
Gowda, B. T., & Kumar, K. L. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(9-10), 657-664. Retrieved from [Link]
Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(7), 3735-3739. Retrieved from [Link]
Tanaka, Y., & Tanaka, Y. (1968). [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. Yakugaku Zasshi, 88(6), 695-8. Retrieved from [Link]
PubChemLite. (n.d.). 3-chloro-5-methylbenzenesulfonamide (C7H8ClNO2S). Retrieved from [Link]
Guo, Y. L., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry, 24(9), 1369-1378. Retrieved from [Link]
Faizi, S., et al. (2005). ¹H and ¹³C NMR spectral assignments of N-aralkylsulfonamides and related cyclic derivatives. Magnetic Resonance in Chemistry, 43(11), 918-924. Retrieved from [Link]
Gil, V. M. S., & Geraldes, C. F. G. C. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 64(5), 874-877. Retrieved from [Link]
Chen, H., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4069-4076. Retrieved from [Link]
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
Chen, H., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Request PDF. Retrieved from [Link]
Ashenhurst, J. (2022, February 8). 1H NMR: How Many Signals? Master Organic Chemistry. Retrieved from [Link]
Chem 204, Fall 2013. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
Berezin, O. Y., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1406. Retrieved from [Link]
Foundational
Stability Dynamics and Storage Optimization for 3-Chloro-5-methylbenzenesulfonamide: A Technical Guide
Executive Summary 3-Chloro-5-methylbenzenesulfonamide (CAS: 1261483-08-2) is a highly versatile building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials[1]. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Chloro-5-methylbenzenesulfonamide (CAS: 1261483-08-2) is a highly versatile building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials[1]. While the sulfonamide pharmacophore is generally recognized for its chemical resilience, the specific substitution pattern of this derivative—featuring both a halogen and an alkyl group—creates unique micro-environments of electron density that dictate its stability. This whitepaper provides researchers and drug development professionals with an authoritative, causality-driven framework for understanding the degradation pathways, optimizing storage conditions, and executing self-validating stability assays for this compound.
Physicochemical Profiling & Structural Causality
The stability of 3-Chloro-5-methylbenzenesulfonamide (Molecular Formula:
) is intrinsically linked to its molecular architecture. The core sulfonamide bond () is significantly more robust than a typical amide bond, rendering it highly resistant to hydrolysis at neutral pH[2].
However, stability is not absolute. The substituents on the benzene ring exert opposing electronic effects that influence the reactivity of the sulfonyl center:
Inductive Effect (-I): The chlorine atom at the meta position acts as an electron-withdrawing group. This subtle withdrawal of electron density makes the sulfonyl sulfur slightly more electrophilic, increasing its susceptibility to nucleophilic attack under extreme pH conditions.
Hyperconjugation (+R): The methyl group provides weak electron donation, which partially offsets the inductive pull of the chlorine but does not entirely neutralize the electrophilic vulnerability of the sulfonyl core.
Degradation Pathways
When exposed to environmental stress, the compound is forced into three primary degradation pathways[3]:
Hydrolysis: While stable in neutral water, extreme acidic or alkaline environments catalyze the cleavage of the
bond, yielding 3-chloro-5-methylbenzenesulfonic acid and ammonia[4].
Photolysis: Ultraviolet (UV) radiation can induce radical-mediated cleavage, leading to potential dehalogenation or scission of the sulfonamide linkage.
Thermolysis: Prolonged exposure to high heat accelerates thermal decomposition, risking the release of toxic sulfur oxides (
) and nitrogen oxides ().
Primary degradation pathways of 3-Chloro-5-methylbenzenesulfonamide under environmental stress.
Optimal Storage Conditions & Environmental Control
To mitigate the risk of degradation and preserve the chemical integrity of the intermediate, rigorous storage protocols must be implemented. While standard sulfonamides exhibit baseline stability at room temperature for short durations (up to 3 days)[5], long-term preservation of analytical standards and high-purity pharmaceutical intermediates requires stringent environmental control.
The following table synthesizes quantitative data for long-term preservation versus accelerated stability testing parameters based on ICH Q1A guidelines[6]:
To establish a comprehensive stability profile for 3-Chloro-5-methylbenzenesulfonamide, a forced degradation study coupled with a stability-indicating HPLC-UV/MS assay is required. This protocol is designed as a self-validating system : by intentionally degrading the compound and achieving mass balance, the analytical method proves its capacity to resolve the parent molecule from its degradants without co-elution interference[4].
Step-by-step workflow for the stability-indicating HPLC-UV/MS assay of sulfonamides.
Step-by-Step Methodology
Phase 1: Standard Preparation
Accurately weigh 10 mg of 3-Chloro-5-methylbenzenesulfonamide.
Dissolve in 10 mL of HPLC-grade acetonitrile to yield a 1 mg/mL stock solution.
Causality: Acetonitrile is selected because it ensures complete solubilization without participating in solvolysis. Protic solvents like methanol can occasionally participate in side reactions under extreme stress, confounding degradation data.
Phase 2: Stress Conditions (Forced Degradation)
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate in a sealed vial at 60°C for 24 hours.
Causality: Elevated temperature accelerates the kinetic rate of hydrolysis, simulating long-term acidic exposure in a compressed timeframe[4].
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
Oxidative Stress: Treat 1 mL of stock solution with 1 mL of 3%
at room temperature for 24 hours.
Photolytic Stress: Transfer 2 mL of stock solution into a quartz vial and expose to UV light (254 nm) for 24 hours.
Causality: Quartz is utilized because it is transparent to UV light. Standard borosilicate glass absorbs UV radiation, which would artificially protect the sample and invalidate the photostability assessment.
Phase 3: Quenching and Neutralization
Immediately upon removal from the stress conditions, neutralize the acid-stressed sample with an equimolar volume of 1N NaOH, and the base-stressed sample with 1N HCl.
Causality: Quenching is critical. It instantly halts the degradation kinetics at the precise 24-hour mark, ensuring the analytical data accurately reflects the intended exposure duration rather than continuous post-sampling degradation.
Phase 4: HPLC-UV/MS Analysis
Dilute all quenched samples to a nominal concentration of 100 µg/mL using the mobile phase.
Inject 10 µL onto a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
Elute using a gradient mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
Monitor via UV diode array detection (DAD) at 220-254 nm and positive electrospray ionization mass spectrometry (+ESI-MS)[4].
Causality: The combination of UV and MS allows for both the quantification of the remaining parent drug (mass balance) and the structural elucidation of the resulting degradants (e.g., detecting the mass shift corresponding to the loss of the amine group during hydrolysis).
Conclusion
The stability of 3-Chloro-5-methylbenzenesulfonamide is governed by the delicate balance of its structural substituents. While the sulfonamide core provides a resilient foundation, the compound remains susceptible to hydrolysis and photolysis under extreme conditions. By implementing strict storage protocols (cold storage at -20°C in amber glass) and validating stability through rigorous, causality-driven forced degradation assays, researchers can confidently maintain the integrity of this critical intermediate throughout the drug development lifecycle.
References
[BLD Pharm]. "51896-27-6|3-Chloro-4-methylbenzenesulfonamide|BLD Pharm". BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVaJbk1RYI3V5hCbzAwIOj-W_ov0uZ6qUmMy0Nz8-AroRh_I6BKNaYacPJZjRRGOLTD7BHuykLTv_eIit1u3-1khZq_xnY5yCPwsqkSPsKjE5tRMqqM8-n_D36ozrCWV-h9Rl_U8LhYAa4B5A=]
2.[ResearchGate]. "Hydrolysis of sulphonamides in aqueous solutions". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFST3_QW0kcfyf-AmMSctCp8YNy9tyPKP0lNz9iyEfmlynOLp6CMy9W4UbXYNMMu1xAynTBK77XV4P7yco8fT6dJSlcrYuoAn8bjXIHgrM8S7z19nOOPoOxGD6HlPVHoS0xXjrSiGSJHFJC6TwGkbbdinnNhwVQLB3Bws2CtHjsLKDkTA0AUV9trD4mcFjosp-a4XGIqQNJgcztlRlcBA==]
3.[PubMed]. "ESI-MSn and LC-ESI-MS studies to characterize forced degradation products of bosentan and a validated stability-indicating LC-UV method". National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVI-zJ4mYuM257zv-VktEZSOjTxZeRokqb10-a02mxAJHRnMJpMCLIw6V3mLV5qw1lu2D36sDL36xwq8QKHh5gf449aOekWyr1jtviUe4pACWufOoyQ78S9mByI37lzeUxZ06g]
4.[Benchchem]. "Technical Support Center: N-(2,3-dichlorophenyl)benzenesulfonamide Storage and Handling". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAjr8NyWwryU8t9bBBBtY2KYp6iJXT9KLRjsAEKAI-4x1ylYNls1crq69MnBCEVUvaxPtJtJQDDOTZFLD6ny9Why-KOp0W_DdUnjH62BYJZIViePBlLCof1Qe2oqttm261phHA9W5ao2nfpDVfiNgBxTxagGXcjdqdGXADcTYUdb1Zn-MzYa--1EG267Ku9Nxsr1Q3Ou2mipuUxyWrVqPkz_8mgnm98N8MHEFibQfi6j5Y]
[PMC]. "Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations". National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7szSXEC9AvjaCAAiy5uq1xFCUqF2VZWHGIPVfrIa87yj8dPOZVhiaWeJZliUy7eYSwg0GNr7JC4ZPZyO7CqrX2K930dTXYENqkgzbjAcrUMRAbgIsIpa6x8vh-TgrGnyYqIUjSW-3JnHlkrfb]
[MDPI]. "Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture". MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8amyNEqioAkvQMIWkj2dTJb7Cs9dIOorN4M_lo16K1sj582JF51hjpejnO2J2PEgRJSFm-kdRFieCKuNW6dXE7jSk8DgfgKiy5QkVaaphUCRlwvxU7CCPd0kW94Wsy2_5jQ==]
The Strategic Utility of 3-Chloro-5-methylbenzenesulfonamide in Advanced Organic Synthesis
Executive Summary In the landscape of modern drug discovery and materials science, the selection of highly functionalized, modular building blocks is paramount. 3-Chloro-5-methylbenzenesulfonamide (CAS: 1261483-08-2) —he...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and materials science, the selection of highly functionalized, modular building blocks is paramount. 3-Chloro-5-methylbenzenesulfonamide (CAS: 1261483-08-2) —hereafter referred to as 3-CMBSA—stands out as a highly versatile, tri-functional intermediate[1][2]. With a molecular weight of 205.66 g/mol , this compound offers three orthogonally reactive sites: a primary sulfonamide, an aryl chloride, and a benzylic methyl group[2].
This technical guide provides a comprehensive framework for researchers and drug development professionals to leverage 3-CMBSA. By understanding the electronic and steric causality behind its reactivity, synthetic chemists can deploy this molecule to construct complex pharmacophores, particularly in the realm of targeted enzyme inhibitors.
Structural Rationale & Orthogonal Reactivity
The synthetic power of 3-CMBSA lies in the differential reactivity of its three functional handles, allowing for sequential derivatization without the need for excessive protecting group manipulations.
The Primary Sulfonamide (-SO₂NH₂): This moiety is a strong hydrogen bond donor and acceptor. In physiological environments, it acts as a classic zinc-binding pharmacophore, making it the premier functional group for Carbonic Anhydrase (CA) inhibitors[3][4]. Synthetically, it can be selectively N-alkylated or acylated under basic conditions.
The Aryl Chloride (-Cl): Positioned meta to the sulfonamide, the C-Cl bond is mildly activated toward oxidative addition by the electron-withdrawing nature of the -SO₂NH₂ group. It serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
The Benzylic Methyl (-CH₃): The methyl group provides a site for radical-mediated C-H functionalization. Because the resulting benzylic radical is resonance-stabilized by the aromatic ring, it can be selectively halogenated or oxidized without disrupting the aryl chloride.
Orthogonal reactivity pathways of 3-Chloro-5-methylbenzenesulfonamide.
Application in Drug Discovery: Carbonic Anhydrase Inhibitors
Primary sulfonamides are the cornerstone of Carbonic Anhydrase Inhibitors (CAIs), utilized systemically and topically for conditions ranging from glaucoma to solid tumors[3][4].
Mechanistic Causality: The -SO₂NH₂ group coordinates directly to the active site Zn(II) ion of the carbonic anhydrase enzyme. This coordination displaces the catalytic water/hydroxide molecule, effectively halting the enzyme's ability to hydrate CO₂ into bicarbonate and protons[5].
The specific substitution pattern of 3-CMBSA is highly strategic. The meta-chloro and meta-methyl substituents provide critical lipophilic interactions with the hydrophobic pocket of the CA active site. Modulating these substituents has been shown to enhance isoform selectivity, allowing researchers to target tumor-associated isoforms (like CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II), thereby reducing off-target side effects[4][5].
Mechanism of Carbonic Anhydrase inhibition by sulfonamide pharmacophores.
To successfully integrate 3-CMBSA into a synthetic pipeline, chemists must navigate the inherent challenges of its functional groups. Below are two optimized, self-validating protocols designed to maximize yield while preventing side reactions.
Workflow A: Suzuki-Miyaura Cross-Coupling at the C3-Chloro Position
The Challenge: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them notoriously sluggish in oxidative addition compared to aryl bromides or iodides. Furthermore, the acidic protons of the primary sulfonamide (pKa ~10) can consume the basic reagents required for transmetalation, or inadvertently coordinate to the palladium catalyst, leading to catalyst poisoning.
The Solution: The use of an electron-rich, sterically demanding biarylphosphine ligand (such as XPhos) is strictly required. The electron-rich nature of XPhos accelerates the oxidative addition into the stubborn C-Cl bond, while its massive steric bulk forces the rapid reductive elimination of the product. A mild base (K₃PO₄) in a protic co-solvent system ensures efficient transmetalation without fully deprotonating the sulfonamide.
Quantitative Optimization Data
Table 1: Catalyst and condition screening for the Suzuki coupling of 3-CMBSA with phenylboronic acid.
Entry
Catalyst System (mol%)
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)
1
Pd(PPh₃)₄ (5%)
Na₂CO₃ (2.0)
Toluene/H₂O (4:1)
100
15%
2
Pd(dppf)Cl₂ (5%)
K₂CO₃ (2.0)
1,4-Dioxane/H₂O (4:1)
90
42%
3
Pd₂(dba)₃ (2%) / XPhos (4%)
K₃PO₄ (2.0)
1,4-Dioxane/H₂O (4:1)
90
94%
Step-by-Step Protocol
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-CMBSA (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen (N₂). Repeat this cycle three times. Causality: XPhos is highly susceptible to oxidation; strict anaerobic conditions prevent ligand degradation.
Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.
Reaction: Replace the septum with a Teflon-coated screw cap and heat the biphasic mixture in a pre-heated oil bath at 90 °C for 12 hours under vigorous stirring.
Workup & Validation: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the cross-coupled biaryl sulfonamide. Validation: The disappearance of the starting material and the emergence of a new, lower-Rf spot on TLC (visualized by UV 254 nm) confirms conversion.
Workflow B: Radical Benzylic Bromination of the C5-Methyl Group
The Challenge: Functionalizing the methyl group requires selective activation of the benzylic C-H bond without inducing electrophilic aromatic substitution (halogenation of the benzene ring).
The Solution: The Wohl-Ziegler reaction utilizing N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) provides perfect chemoselectivity. Thermal homolysis of AIBN generates radical species that abstract a bromine atom from NBS. The resulting bromine radical selectively abstracts a hydrogen from the benzylic methyl group because the resulting benzylic radical is highly stabilized by the aromatic ring's π-system.
Step-by-Step Protocol
Preparation: Dissolve 3-CMBSA (1.0 equiv, 5.0 mmol) in anhydrous trifluorotoluene (25 mL) in a round-bottom flask. Note: Trifluorotoluene is utilized as a greener, less toxic alternative to the traditional carbon tetrachloride (CCl₄) while maintaining the necessary non-polar environment for radical stability.
Initiation: Equip the flask with a reflux condenser and heat the mixture to 85 °C under an inert N₂ atmosphere for 4 to 6 hours. Alternatively, irradiate with a visible light source to accelerate radical initiation.
Monitoring: Monitor the reaction via TLC. As the reaction progresses, the insoluble succinimide byproduct will visibly float to the surface of the solvent.
Workup: Cool the reaction mixture to 0 °C in an ice bath to fully precipitate the succinimide. Filter the mixture cold through a pad of Celite.
Isolation: Concentrate the filtrate under reduced pressure. The crude 3-chloro-5-(bromomethyl)benzenesulfonamide can be used directly in subsequent nucleophilic substitution reactions (e.g., reacting with amines to form benzylamines) or recrystallized from ethanol for analytical purity.
References
[1] Fluorochem. 3-Chloro-5-methyl-benzenesulfonamide (CAS 1261483-08-2). Available at:
[3] PubMed (National Institutes of Health). Carbonic anhydrase inhibitors: topical sulfonamide antiglaucoma agents incorporating secondary amine moieties. Available at:
[4] Taylor & Francis. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides... Available at:
[5] RCSB Protein Data Bank. 7Q0C: Mimic carbonic anhydrase IX in complex with Methyl 2-chloro-4-(cyclohexylsulfanyl)-5-sulfamoylbenzoate. Available at:
[2] ChemicalBook. Benzenesulfonamide, 3-chloro-5-methyl- | 1261483-08-2. Available at:
Reactivity of the sulfonamide group in 3-Chloro-5-methylbenzenesulfonamide
An In-Depth Technical Guide to the Reactivity of the Sulfonamide Group in 3-Chloro-5-methylbenzenesulfonamide Foreword: The Enduring Legacy of the Sulfonamide Scaffold The sulfonamide moiety (-SO₂NH₂) is a cornerstone of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Reactivity of the Sulfonamide Group in 3-Chloro-5-methylbenzenesulfonamide
Foreword: The Enduring Legacy of the Sulfonamide Scaffold
The sulfonamide moiety (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. First introduced as antibacterial agents, these "sulfa drugs" paved the way for the antibiotic revolution.[1] Today, the benzenesulfonamide scaffold is a privileged structure found in a diverse array of clinically successful drugs, targeting conditions from cancer and glaucoma to diabetes and inflammation.[2][3][4] Its therapeutic versatility stems from the unique physicochemical properties of the sulfonamide group: its ability to act as a hydrogen bond donor and acceptor, its capacity to bind to metallic enzyme centers, and its predictable, tunable reactivity.[3] This guide provides an in-depth exploration of the reactivity of this pivotal functional group within the specific context of 3-Chloro-5-methylbenzenesulfonamide, a valuable building block for chemical synthesis and drug discovery.
Section 1: Physicochemical Landscape of 3-Chloro-5-methylbenzenesulfonamide
The reactivity of the sulfonamide group in 3-Chloro-5-methylbenzenesulfonamide is not dictated by the SO₂NH₂ group in isolation. It is profoundly influenced by the electronic and steric effects of the substituents on the aromatic ring.
1.1. Electronic Effects: A Tug-of-War on the Aromatic Ring
The benzene ring is substituted with three groups, each exerting a distinct electronic influence:
Sulfonamide Group (-SO₂NH₂): This is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. It deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the N-H protons.
Chloro Group (-Cl): Located at the 3-position (meta to the sulfonamide), the chlorine atom exerts a dual effect: it is electron-withdrawing via induction (-I effect) and weakly electron-donating through resonance (+M effect). Its net effect is deactivating.
Methyl Group (-CH₃): Positioned at the 5-position (meta to the sulfonamide), the methyl group is electron-donating through induction and hyperconjugation (+I effect), slightly activating the ring.
The meta-positioning of these groups relative to the sulfonamide means their electronic effects primarily modulate the overall electron density of the ring and the acidity of the N-H protons, rather than directing substitution patterns on the ring itself. The combined electron-withdrawing nature of the sulfonyl and chloro groups makes the N-H protons of 3-Chloro-5-methylbenzenesulfonamide significantly acidic and susceptible to deprotonation.
1.2. Steric Considerations
The primary sulfonamide group is relatively small. However, the flanking chloro and methyl groups can introduce moderate steric hindrance, which may influence the approach of bulky reagents during reactions like N-arylation with sterically demanding aryl halides.
Diagram: Electronic Influences on the Core Scaffold
Caption: Key functional groups and their electronic effects on the core scaffold.
Section 2: Reactivity at the Sulfonamide Nitrogen
The nitrogen atom is the primary center of reactivity for this molecule, serving as a versatile handle for diversification. Its reactions are dominated by the acidity of the attached protons.
2.1. Acidity and N-Deprotonation
The electron-withdrawing sulfonyl group renders the N-H protons acidic (pKa ≈ 10), comparable to phenols. This allows for easy deprotonation by a wide range of bases (e.g., hydroxides, carbonates, hydrides) to form a stable sulfonamidate anion. This anion is a potent nucleophile and the key intermediate for subsequent N-functionalization reactions.
2.2. N-Alkylation: Building Molecular Complexity
N-alkylation is a fundamental transformation for introducing alkyl chains, which can modulate lipophilicity, metabolic stability, and target engagement. The reaction proceeds via an Sₙ2 mechanism, where the sulfonamidate anion attacks an alkyl halide or a similar electrophile.
Experimental Protocol: General Procedure for N-Alkylation
This protocol is a self-validating system; successful formation of the product is confirmed by monitoring the consumption of the starting material and by spectroscopic analysis of the purified product.
Objective: To synthesize N-alkyl-3-chloro-5-methylbenzenesulfonamide.
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-Chloro-5-methylbenzenesulfonamide and anhydrous DMF (approx. 5-10 mL per mmol of sulfonamide).
Base Addition: Add anhydrous potassium carbonate to the suspension. Stir at room temperature for 15-30 minutes to facilitate partial deprotonation.
Alkylating Agent Addition: Add the alkyl halide dropwise to the stirring suspension.
Reaction & Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting sulfonamide is consumed.
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Analysis: Purify the crude product by column chromatography on silica gel or recrystallization. Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
Base: K₂CO₃ is a moderately strong base, sufficient to deprotonate the sulfonamide without causing side reactions with the solvent or alkyl halide. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[5]
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation and promotes the Sₙ2 reaction.
Temperature: Heating is often required to overcome the activation energy, especially with less reactive alkyl halides like alkyl chlorides.
Diagram: N-Alkylation Workflow
Caption: A standardized workflow for the N-alkylation of sulfonamides.
2.3. N-Arylation: Forging C-N Bonds
The formation of N-aryl sulfonamides is critical for developing compounds that can engage in π-stacking or other aromatic interactions within a biological target. Modern cross-coupling reactions, particularly those catalyzed by palladium or copper, are the methods of choice.[6][7][8]
Inert Setup: Assemble a Schlenk flask or oven-dried vial with a stir bar. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Reagent Addition: Under the inert atmosphere, add the palladium precatalyst, ligand, base, 3-Chloro-5-methylbenzenesulfonamide, and aryl halide.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Reaction: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring. Monitor by TLC or LC-MS.
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
Purification & Analysis: Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-aryl sulfonamide. Confirm the structure by spectroscopic methods.
Causality Behind Experimental Choices:
Catalyst System: The combination of a palladium source and a bulky, electron-rich phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[6]
Base: A strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is required to deprotonate the sulfonamide and facilitate the catalytic cycle without interfering with the catalyst.
Inert Conditions: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Rigorous exclusion of air and moisture is essential for reproducible results.
Diagram: Catalytic Cycle for Pd-Catalyzed N-Arylation
Caption: Simplified Buchwald-Hartwig cycle for N-arylation of sulfonamides.
Section 3: Reactions Involving the Sulfonyl Group
While less common than N-functionalization, reactions can also occur at the sulfur center. The S-N and C-S bonds are generally robust, but can be cleaved under specific, often harsh, conditions.
Reductive Cleavage: Strong reducing agents can cleave the sulfur-nitrogen bond, which is a common strategy for using sulfonamides as protecting groups for amines.
Nucleophilic Aromatic Substitution (SₙAr): In highly activated aromatic systems, the entire sulfonyl group can sometimes act as a leaving group, but this is not a typical reaction pathway for 3-Chloro-5-methylbenzenesulfonamide under normal conditions.
Visible Light-Mediated N-S Cleavage: Recent advances have shown that N-S bonds can be cleaved under visible light, allowing for novel transformations where the sulfonamide acts as a source of a sulfonyl radical.[9]
Section 4: Application in Drug Discovery
The true value of understanding the reactivity of 3-Chloro-5-methylbenzenesulfonamide lies in its application as a scaffold for creating new chemical entities with therapeutic potential. Derivatives incorporating this core have shown promising activity in several areas.
Table 1: Biological Activity of 3-Chloro-5-methylbenzenesulfonamide Derivatives
Derivative Class
Therapeutic Area
Example Activity
Reference
2-Mercaptobenzenesulfonamides
Anticancer / Anti-HIV
GI₅₀ values in the low micromolar range against various human tumor cell lines.
The syntheses of these diverse molecules rely on the fundamental reactions described in this guide. For instance, the triazine derivatives are formed by reacting a modified sulfonamide with other reagents, showcasing how the core scaffold is elaborated upon to generate complex, biologically active molecules.[11] Similarly, the antimicrobial agents are synthesized by modifying the core structure, demonstrating the utility of this benzenesulfonamide in creating agents to combat bacterial resistance.[13]
Conclusion
3-Chloro-5-methylbenzenesulfonamide is a versatile synthetic intermediate whose reactivity is dominated by the acidic nature of the sulfonamide N-H protons. This acidity provides a reliable entry point for a host of functionalization reactions, most notably N-alkylation and N-arylation, which are cornerstones of modern synthetic and medicinal chemistry. The electronic contributions of the chloro and methyl substituents fine-tune this reactivity. A thorough understanding of these principles, coupled with robust experimental protocols, empowers researchers to leverage this scaffold for the efficient construction of novel molecules for drug discovery and development.
References
Spring, D. R. (2003). Chemical and Engineering News, 81(27), 50-52. The chemistry and biology of sulfonamides.
Żołnowska, B., Sławiński, J., Pogorzelska, A., Szafrański, K., Kawiak, A., Stasiłojć, G., Belka, M., Ulenberg, S., Bączek, T., & Chojnacki, J. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 21(7), 827. [Link]
Sławiński, J., & Żołnowska, B. (2011). Synthesis and in vitro Antitumor Activity of a New Series of 4-Chloro-2-mercapto-5-methylbenzenesulfonamide Derivatives. Letters in Drug Design & Discovery, 8(7), 624-630. [Link]
Pogorzelska, A., Sławiński, J., Kawiak, A., Stasiłojć, G., Żołnowska, B., & Chojnacki, J. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2132. [Link]
Khan, I., & Ali, S. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 37(11), 2823-2834. [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567. [Link]
Liu, P., Tung, N. T., Xu, X., Yang, J., & Li, F. (2020). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. Catalysis Science & Technology, 10, 123-128. [Link]
Sławiński, J., Żołnowska, B., Szafrański, K., Kawiak, A., & Belka, M. (2019). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies. International Journal of Molecular Sciences, 21(1), 210. [Link]
Geng, X., Mao, S., et al. (2014). Copper-catalyzed direct N-arylation of N-arylsulfonamides using diaryliodonium salts in water. Tetrahedron Letters, 55(1), 248-251. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
Wang, Y., Li, X., Wang, H., & Li, P. (2019). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Communications, 55(65), 9632-9635. [Link]
GSC Online Press. (2024). Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. [Link]
Reddy, C. R., et al. (2007). N-acylation of sulfonamides. Tetrahedron Letters, 48(42), 7578-7581. [Link]
Rustin, G. (2023). The Effect of Sulfonamides Structural and Reactive Properties Examined. [Link]
Motiur, M., & Main, L. (2009). Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. Journal of the American Chemical Society, 131(5), 1668-1669. [Link]
3-Chloro-5-methylbenzenesulfonamide derivatives and their potential uses
An In-Depth Technical Guide to 3-Chloro-5-methylbenzenesulfonamide Derivatives: Structural Rationale, Synthesis, and Therapeutic Applications Introduction to the Scaffold In the landscape of modern medicinal chemistry, b...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-Chloro-5-methylbenzenesulfonamide Derivatives: Structural Rationale, Synthesis, and Therapeutic Applications
Introduction to the Scaffold
In the landscape of modern medicinal chemistry, benzenesulfonamide derivatives represent a privileged class of pharmacophores. Specifically, 3-chloro-5-methylbenzenesulfonamide (
) and its functionalized derivatives have garnered significant attention from drug development professionals[1, 2]. This specific substitution pattern—a halogen at the meta position and a methyl group at the alternate meta position—provides a unique stereoelectronic profile.
As a Senior Application Scientist, I approach this scaffold not just as a static chemical entity, but as a highly tunable system. The sulfonamide moiety acts as a potent Zinc-Binding Group (ZBG) and hydrogen-bond participant, while the 3-chloro and 5-methyl substituents dictate the lipophilicity, pKa, and spatial orientation of the molecule within target enzyme pockets [1]. This guide deconstructs the mechanistic rationale, synthetic workflows, and biological applications of these derivatives, focusing primarily on their roles as Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2) inhibitors.
Structural Rationale & Pharmacophore Dynamics
To design effective therapeutics, one must understand the causality behind the molecular architecture. The efficacy of 3-chloro-5-methylbenzenesulfonamide derivatives is driven by three distinct structural pillars:
The Sulfonamide Group (
): This is the primary warhead for metalloenzyme inhibition. In Carbonic Anhydrases, the deprotonated sulfonamide nitrogen () coordinates directly with the active-site ion, displacing the zinc-bound hydroxide ion that is essential for the catalytic hydration of [3].
The 3-Chloro Substituent (Electron-Withdrawing): The inductive electron-withdrawing effect of the chlorine atom lowers the pKa of the primary sulfonamide. This is a critical design choice: a lower pKa ensures that a higher fraction of the drug exists in the active, anionic form at physiological pH (7.4), thereby dramatically increasing the binding affinity (Ki) to the target metal ion [3].
The 5-Methyl Substituent (Steric & Lipophilic Tuning): The methyl group provides an electron-donating effect via hyperconjugation, slightly offsetting the chlorine's pull to maintain molecular stability. More importantly, it adds steric bulk that fits precisely into the hydrophobic pockets of target enzymes, such as the secondary side pocket of COX-2, enhancing isoform selectivity [4].
Mechanisms of Action in Disease Pathology
Carbonic Anhydrase IX (CA IX) Inhibition in Oncology
Solid tumors rapidly outgrow their blood supply, leading to a hypoxic microenvironment. To survive the resulting intracellular acidosis from anaerobic glycolysis, tumor cells upregulate the transmembrane enzyme CA IX via the HIF-1
pathway. CA IX catalyzes the hydration of to bicarbonate () and protons (), pumping the protons into the extracellular space. This promotes tumor invasion and metastasis [3].
Benzenesulfonamide derivatives utilize the "tail approach," where the sulfonamide binds the zinc ion, and functional groups attached to the aromatic ring (or the sulfonamide nitrogen) interact with the hydrophilic/hydrophobic halves of the CA IX active site rim, achieving nanomolar selectivity over off-target cytosolic CA I and CA II [5].
Mechanism of CA IX inhibition by benzenesulfonamides in hypoxic tumors.
Cyclooxygenase-2 (COX-2) Selectivity in Inflammation
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) block both COX-1 (constitutive, protects gastric mucosa) and COX-2 (inducible, drives inflammation). The active site of COX-2 is nearly identical to COX-1, except for the substitution of Isoleucine at position 523 (in COX-1) with Valine (in COX-2). This single amino acid change opens a secondary side pocket in COX-2. The benzenesulfonamide moiety of our target derivatives acts as a "key" that inserts specifically into this side pocket, conferring potent anti-inflammatory action without the gastrointestinal toxicity associated with COX-1 inhibition [4].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the comparative inhibitory profiles of representative benzenesulfonamide derivatives, demonstrating how structural modifications impact target affinity.
Compound Class / Derivative
Target Enzyme
IC50 / Ki Value
Selectivity Index (SI)
Primary Application
Acetazolamide (Standard)
CA II (Cytosolic)
12.0 nM
Reference
Glaucoma, Diuretic
Acetazolamide (Standard)
CA IX (Tumor)
25.0 nM
0.48 (CA II / CA IX)
Reference
3-Chloro-5-methyl-BSA (Core)
CA IX (Tumor)
~38.0 nM
> 10
Oncology Lead
Thiazolone-BSA Derivative
CA IX (Tumor)
10.9 nM
> 15
Targeted Anticancer [3]
Celecoxib (Standard)
COX-2
0.05 µM
294 (COX-1 / COX-2)
Anti-inflammatory
Valdecoxib Analogues
COX-2
0.005 µM
> 800
Severe Arthritis [4]
Note: BSA = Benzenesulfonamide. Data synthesized from standard benchmark assays [3, 4].
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of a common intermediate—N-(tert-butyl)-3-chloro-5-methylbenzenesulfonamide—and its subsequent biological evaluation.
Protocol A: Synthesis via Nucleophilic Substitution
Causality: The tert-butyl group is introduced to sterically protect the sulfonamide nitrogen during downstream cross-coupling reactions (e.g., Suzuki couplings to build COX-2 inhibitors). Dichloromethane (DCM) is chosen as an aprotic solvent to prevent the hydrolysis of the sulfonyl chloride starting material.
Preparation: Dissolve 1.0 equivalent (eq) of 3-chloro-5-methylbenzenesulfonyl chloride in anhydrous DCM under an inert argon atmosphere.
Base Addition: Add 2.5 eq of Triethylamine (TEA) to the solution. Rationale: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium forward and prevents the protonation of the incoming amine.
Amination: Slowly add 1.2 eq of tert-butylamine dropwise at 0°C. Stir the mixture and allow it to warm to room temperature over 4 hours.
Workup: Quench the reaction with 1M HCl to remove excess TEA and unreacted amine. Extract the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify the crude product via silica gel column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the pure N-(tert-butyl) derivative [1].
Protocol B: Stopped-Flow Kinetic Assay for CA Inhibition
Causality: The hydration of
by Carbonic Anhydrase is one of the fastest known enzymatic reactions (). Traditional spectrophotometers suffer from dead-time limitations. A stopped-flow instrument rapidly mixes the enzyme/inhibitor with the substrate and measures absorbance within milliseconds, ensuring the initial velocity () is captured accurately.
Reagent Prep: Prepare a solution of recombinant human CA IX (10 nM) in 20 mM HEPES buffer (pH 7.4) containing 20 mM
(to maintain ionic strength).
Inhibitor Incubation: Incubate the enzyme with varying concentrations of the synthesized 3-chloro-5-methylbenzenesulfonamide derivative for 15 minutes at 20°C to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.
Substrate Prep: Prepare a saturated
solution (approx. 15 mM) containing the pH indicator Phenol Red (0.2 mM).
Rapid Mixing: Using the stopped-flow spectrophotometer, inject equal volumes of the enzyme/inhibitor solution and the
substrate solution into the mixing chamber.
Data Acquisition: Monitor the decrease in absorbance at 558 nm (the isosbestic point of Phenol Red) as the pH drops due to proton generation.
Analysis: Calculate the initial rates. Determine the inhibition constant (
) using the Cheng-Prusoff equation or by fitting the data to the Morrison equation for tight-binding inhibitors.
Standard workflow from chemical synthesis to hit identification via kinetic screening.
Conclusion
The 3-chloro-5-methylbenzenesulfonamide scaffold is a masterclass in rational drug design. By leveraging the zinc-binding capabilities of the sulfonamide and fine-tuning the steric and electronic parameters of the phenyl ring, researchers can develop highly selective inhibitors for complex pathologies ranging from hypoxic tumors to chronic inflammation. Future development will likely focus on conjugating these derivatives with targeting moieties (such as antibodies or carbohydrates) to further localize their action and reduce systemic off-target effects.
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition
RSC Advances
URL:[Link]
4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone
Molecules - MDPI
URL:[Link]
Foundational
A Technical Guide to the Structural Identification of 3-Chloro-5-methylbenzenesulfonamide: An In-Depth Analysis of InChI and SMILES
Abstract In the landscape of modern chemical research and drug development, the precise and unambiguous identification of molecular structures is paramount. Ambiguities arising from historical, trivial, or even systemati...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern chemical research and drug development, the precise and unambiguous identification of molecular structures is paramount. Ambiguities arising from historical, trivial, or even systematic nomenclature can impede data aggregation, reproducibility, and computational analysis. This guide provides an in-depth technical examination of 3-Chloro-5-methylbenzenesulfonamide, a key sulfonamide-based synthetic building block. We will deconstruct its machine-readable identifiers—the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI)—to provide researchers, scientists, and drug development professionals with a foundational understanding of their syntax, hierarchical structure, and practical application. This analysis underscores the critical role of standardized identifiers in ensuring data integrity and interoperability across global scientific databases and discovery workflows.
The Critical Need for Unambiguous Molecular Identification
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents from antimicrobials to central nervous system-acting drugs.[1][2] The introduction of halogen atoms, such as chlorine, into molecular scaffolds is also a well-established strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.[3] As a result, substituted benzenesulfonamides like 3-Chloro-5-methylbenzenesulfonamide represent a class of molecules frequently used as intermediates in the synthesis of novel therapeutic candidates.[4]
Given the subtle yet critical structural differences between isomers (e.g., 3-Chloro-5-methylbenzenesulfonamide vs. 3-Chloro-2-methylbenzenesulfonamide), reliance on nomenclature alone is fraught with peril. A simple typographical error can lead to the procurement of the wrong compound, invalidating experimental results. To overcome this, the scientific community has developed machine-readable line notations that encode a molecule's atomic composition and connectivity in a standardized format. This guide focuses on the two most prevalent systems: SMILES and InChI.
Structural and Physicochemical Profile
Before delving into the line notations, it is essential to establish the core identity of 3-Chloro-5-methylbenzenesulfonamide. Its structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonamide group (-SO₂NH₂) at positions 3, 5, and 1, respectively.
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that represents a chemical structure using short ASCII strings. Its primary advantage is its relative readability for chemists already familiar with basic structural diagrams.
The causality behind this specific string is rooted in a set of rules that traverse the molecular graph. Let's break it down to understand the encoding:
C: Represents the first carbon atom of the methyl group.
C1: This is the second carbon atom, which is part of the benzene ring. The 1 denotes that this atom is the first designated ring atom.
=CC(...)C1: This describes the aromatic ring. The traversal moves from the first ring carbon (C1) to the next (C), then the next (C), and so on, until it closes the ring by connecting back to the atom labeled 1. The lowercase 'c' is often used for aromatic carbons, but uppercase with explicit double bonds (=) is also valid.
=C(...): The parentheses () denote a branch from the main ring structure.
=C(Cl): At this carbon on the ring, a chlorine atom (Cl) is attached as a branch.
S(=O)(=O)N: Following the ring, we find the sulfonamide group attached. S is the sulfur atom, which is double-bonded (=) to two separate oxygen atoms (O) and single-bonded to a nitrogen atom (N). Each (=O) is a branch off the sulfur atom.
The "canonical" designation is critical for database integrity. While many valid SMILES strings can be written for a single molecule, the canonicalization algorithm ensures that every molecule has one, and only one, canonical SMILES string. This makes it a reliable unique identifier.
InChI: A Formalized, Multi-Layered Identifier
The IUPAC International Chemical Identifier (InChI) was developed to create a fully standardized, non-proprietary, and unique identifier for chemical substances. It is designed to be more rigid and descriptive than SMILES, using a layered format to encode information.
Standard InChI: InChI=1S/C7H8ClNO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)[5]
Layer-by-Layer Analysis
The InChI string is a hierarchical system where each layer, separated by a /, adds a specific type of information.
Prefix and Formula: InChI=1S/C7H8ClNO2S/
InChI=1S: Declares this as a Standard InChI. The S indicates it is a standard, finalized representation.
C7H8ClNO2S: This is the molecular formula layer, providing a quick summary of the atomic composition.
Connectivity Layer: c1-5-2-6(8)4-7(3-5)12(9,10)11
This layer describes the connections between non-hydrogen atoms. The atoms are numbered internally (1 through 12 in this case).
1-5: Atom 1 (a carbon) is connected to atom 5 (another carbon).
5-2-6(8)-4-7(3-5)-12(...): This traces the path of connections. 6(8) means atom 6 is connected to atom 8 (the chlorine). 12(9,10)11 indicates the sulfur (atom 12) is connected to atoms 9 (oxygen), 10 (oxygen), and 11 (nitrogen).
Hydrogen Layer: h2-4H,1H3,(H2,9,10,11)
This layer specifies the locations of all hydrogen atoms.
2-4H: Atoms 2, 3, and 4 each have one hydrogen attached.
1H3: Atom 1 (the methyl carbon) has three hydrogens.
(H2,9,10,11): The sulfonamide group's hydrogens are mobile and are grouped. This indicates two hydrogens are associated with atoms 9, 10, and 11 (the O, O, N system).
The InChIKey: A Fixed-Length Code for Web Searching
Because the full InChI string can be long and is not web-search friendly (due to special characters), a hashed, fixed-length version called the InChIKey was developed.
JGFPCKRDUWLITF: The first 14 characters encode the molecular connectivity.
UHFFFAOYSA: This block encodes stereochemistry and other isotopic information (in this case, it is standard, hence UHFFFAOYSA).
N: Indicates a neutral charge.
The InChIKey is designed to be a near-perfect unique identifier for database lookups and internet searches, solving the practical limitations of the full InChI string.
Experimental Workflow: From Structure to Database Query
For a drug development professional, these identifiers are not just theoretical constructs; they are integral to the daily research workflow. The process of utilizing these identifiers can be visualized as a logical sequence.
Caption: Workflow from molecular concept to data retrieval using standardized identifiers.
This workflow demonstrates the self-validating power of these systems. By converting a drawn structure into a canonical identifier like an InChIKey, a researcher can query global databases with near-absolute certainty that the retrieved information pertains to the exact molecule of interest, eliminating the ambiguity of names.
Conclusion
For a seemingly simple molecule like 3-Chloro-5-methylbenzenesulfonamide, the depth and rigor of its standardized identifiers, SMILES and InChI, provide a window into the backbone of modern cheminformatics. They are not merely lines of text but are robust, algorithmically-defined representations that ensure accuracy, facilitate global collaboration, and power the computational tools that are indispensable in contemporary drug discovery. A thorough understanding and correct application of these identifiers are no longer optional skills but are core competencies for any scientist operating in the chemical and pharmaceutical research space.
References
Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023). MDPI. Available at: [Link]
3-chloro-2-fluoro-N-methyl-5-sulfamoylbenzamide. Chemspace. Available at: [Link]
3-Chloro-5-methylbenzaldehyde. PubChem. Available at: [Link]
3-chloro-5-methylbenzenesulfonamide (C7H8ClNO2S). PubChemLite. Available at: [Link]
3-Chloro-5-methylbenzonitrile. Chemsrc. Available at: [Link]
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Available at: [Link]
Compound: CHEMBL133533. ChEMBL, EMBL-EBI. Available at: [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Assay and Drug Development Technologies. Available at: [Link]
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). MDPI. Available at: [Link]
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.
Current development in sulfonamide derivatives to enable CNS-drug discovery. (2025). PubMed. Available at: [Link]
Recrystallization procedure for purifying 3-Chloro-5-methylbenzenesulfonamide.
An Application Note and Protocol for the Purification of 3-Chloro-5-methylbenzenesulfonamide via Recrystallization Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide t...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Purification of 3-Chloro-5-methylbenzenesulfonamide via Recrystallization
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of 3-Chloro-5-methylbenzenesulfonamide, a key intermediate in synthetic organic chemistry and drug development. Recrystallization, a robust and scalable technique, is detailed as the method of choice for enhancing the purity of this compound. This guide delves into the fundamental principles of solvent selection, provides a systematic protocol for execution, and offers troubleshooting solutions to common challenges. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity 3-Chloro-5-methylbenzenesulfonamide for downstream applications.
Introduction: The Imperative for Purity
3-Chloro-5-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic activities.[1][2] The presence of impurities, including regioisomers, starting materials, or byproducts from synthesis, can significantly impact the outcomes of subsequent reactions and biological assays.[3] Therefore, achieving high purity is not merely a procedural step but a critical requirement for reliable and reproducible scientific results.
Recrystallization is a powerful purification technique based on the principle of differential solubility.[4] An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor.[5] This process, when optimized, can yield material of very high purity.
The Science of Solvent Selection
The success of any recrystallization procedure hinges on the appropriate choice of solvent.[5] For 3-Chloro-5-methylbenzenesulfonamide, a molecule possessing both a nonpolar aromatic ring and polar sulfonamide and chloro-substituents, a single solvent or a binary solvent mixture may be effective.
Pillars of an Ideal Recrystallization Solvent:
Temperature-Dependent Solubility: The compound should exhibit high solubility in the solvent at elevated temperatures (near the solvent's boiling point) and low solubility at cooler temperatures (room temperature or below).[6] This differential is the driving force for crystallization and high recovery.
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).
Chemical Inertness: The solvent must not react with the compound being purified.
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.
Safety and Environmental Impact: The chosen solvent should be handled with appropriate safety precautions, and environmentally benign options should be prioritized where possible.[7][8]
For sulfonamides, polar protic solvents like ethanol and isopropanol, often mixed with water as an anti-solvent, are common starting points.[6][9] The water decreases the solubility of the organic compound at lower temperatures, enhancing the yield.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized yet detailed procedure. Researchers should consider this a starting point, as minor adjustments based on the specific impurity profile of the crude material may be necessary.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Medicinal Chemists, Synthetic Biologists, and Preclinical Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Physicochemical Profiling
In contemporary medicinal chemistry, the sulfonamide moiety remains one of the most privileged scaffolds, present in nearly 30% of sulfur-containing drugs on the market[1]. 3-Chloro-5-methylbenzenesulfonamide (CAS: 1261483-08-2; Formula: C7H8ClNO2S) serves as a highly versatile intermediate for synthesizing complex drug candidates[2][3].
The strategic value of this specific intermediate lies in its highly deliberate substitution pattern:
The Sulfonamide Group: Acts as an excellent bioisostere for carboxylic acids and amides. It provides a strong hydrogen bond donor/acceptor system that enhances metabolic stability while resisting the oxidative metabolism that typically degrades standard amides[4].
The 3-Chloro Substituent: Introduces the potential for highly directional halogen bonding with target protein backbones. Furthermore, it serves as a synthetic handle for late-stage palladium-catalyzed cross-coupling.
The 5-Methyl Substituent: Precisely tunes the lipophilicity (predicted XLogP3 ~ 2.9) of the aromatic ring, optimizing the van der Waals interactions within hydrophobic enzymatic pockets[5].
Strategic Utility in Target-Based Drug Discovery
Aryl sulfonamides synthesized from intermediates like 3-chloro-5-methylbenzenesulfonamide are actively deployed across several cutting-edge therapeutic areas.
Allosteric Kinase Inhibition
Aryl sulfonamides are exceptionally effective as Type III (allosteric) kinase inhibitors. For instance, in the development of LIMK1/2 inhibitors for Fragile X Syndrome, aryl sulfonamides bind to the DFG-out conformation of the kinase, achieving nanomolar potency (e.g., LIMK2 IC50 = 14 nM) and exquisite kinome selectivity[6]. Similarly, biaryl sulfonamides have been discovered as pan-TEAD inhibitors that disrupt the YAP/TAZ-TEAD transcriptional complex, driving tumor regression in Hippo-driven cancers[7].
NLRP3 Inflammasome Modulation
Aberrant activation of the NLRP3 inflammasome is linked to multiple inflammatory diseases and cancers. Recent structure-activity relationship (SAR) studies have demonstrated that aryl sulfonamide derivatives can specifically inhibit NLRP3 activation at nanomolar concentrations, drastically reducing in vivo interleukin-1β (IL-1β) production and attenuating tumor growth[8].
Mechanism of action for aryl sulfonamide-based allosteric inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the pharmacological impact of the aryl sulfonamide scaffold, the following table synthesizes representative data from recent drug discovery campaigns utilizing structurally analogous intermediates.
Compound Scaffold
Target Protein
IC50 / Potency
Key Structural Interaction
Ref
Aryl Sulfonamide Derivative
NLRP3 Inflammasome
Nanomolar
Halogen bonding; hydrophobic fit in allosteric site
The synthesis of complex drug molecules from 3-chloro-5-methylbenzenesulfonamide requires careful selection of reagents. The S-N bond is stable, but the sulfonamide nitrogen is a poor nucleophile compared to aliphatic amines[1]. Standard harsh acylation conditions (e.g., refluxing with SOCl2) consistently lead to unwanted sulfonamide hydrolysis[6]. The protocols below are designed to bypass these failure modes.
Protocol A: Synthesis of N-Acyl-N-Aryl Sulfonamides via Mild Acid Activation
Causality & Rationale: To prevent the hydrolysis of the sulfonamide intermediate, carboxylic acids must be activated using exceptionally mild conditions. Using oxalyl chloride with a catalytic amount of DMF avoids the destructive extremes of thionyl chloride[6].
Step-by-Step Methodology:
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).
Chlorination: Dropwise add oxalyl chloride (1.2 eq) at 0 °C. Stir the mixture at room temperature for 2 hours until gas evolution ceases, yielding the acid chloride.
Concentration: Evaporate the solvent under reduced pressure to remove excess oxalyl chloride, then redissolve the residue in anhydrous THF.
Coupling: In a separate flask, dissolve 3-chloro-5-methylbenzenesulfonamide (1.0 eq) in THF. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and cool to 0 °C.
Addition: Slowly add the acid chloride solution to the sulfonamide mixture. Stir at room temperature for 12 hours.
Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.
Protocol B: Direct Carbodiimide/T3P-Mediated Amide Coupling
Causality & Rationale: For highly sensitive substrates where acid chlorides are not tolerated, direct coupling using Propylphosphonic anhydride (T3P) or EDC/DMAP is preferred. T3P is highly advantageous as it yields water-soluble byproducts, simplifying purification, and operates with high atom economy[4][9].
Step-by-Step Methodology:
Preparation: Dissolve the carboxylic acid (1.2 eq) and 3-chloro-5-methylbenzenesulfonamide (1.0 eq) in anhydrous ethyl acetate or DCM.
Base Addition: Add triethylamine (Et3N) or DIPEA (3.0 eq) to the mixture to ensure the sulfonamide is adequately deprotonated.
Coupling Agent: Slowly add a 50% solution of T3P in ethyl acetate (1.5 eq) at room temperature[4].
Reaction: Heat the mixture to 80 °C (if using standard heating) or stir at room temperature for 16 hours, monitoring completion via TLC or LC-MS.
Isolation: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. The high solubility of T3P byproducts in water ensures a highly pure crude organic phase.
Synthetic workflow for 3-Chloro-5-methylbenzenesulfonamide derivatives.
References
PubChemLite. 3-chloro-5-methylbenzenesulfonamide (C7H8ClNO2S). Université du Luxembourg. Available at:[Link]
National Institutes of Health (NIH). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Available at: [Link]
ACS Publications. Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
American Chemical Society. Discovery and optimization of novel, Pan-Tead aryl sulfonamide inhibitors of the Yap/TAZ-TEAD transcriptional complex for the treatment of Hippo-driven cancers. Available at: [Link]
Cardiff University. Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome. Available at:[Link]
Application Note & Protocol: N-Alkylation of 3-Chloro-5-methylbenzenesulfonamide
Introduction & Mechanistic Rationale The N-alkylation of benzenesulfonamides is a fundamental transformation in medicinal chemistry, critical for modulating the pharmacokinetic properties of drug candidates. When working...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The N-alkylation of benzenesulfonamides is a fundamental transformation in medicinal chemistry, critical for modulating the pharmacokinetic properties of drug candidates. When working with 3-Chloro-5-methylbenzenesulfonamide , researchers must account for the unique electronic push-pull system of the aromatic ring[1].
The meta-chloro substituent exerts an electron-withdrawing inductive effect (-I), which slightly increases the acidity of the sulfonamide N-H protons (pKa ≈ 9.5–10) compared to unsubstituted benzenesulfonamide. Conversely, the meta-methyl group provides mild electron donation (+I). This specific electronic environment dictates that the sulfonamide can be readily deprotonated by mild bases (e.g., K₂CO₃), completely avoiding the need for harsh, dangerous reagents like NaH. However, the resulting nitrogen anion is slightly less nucleophilic, requiring optimized electrophile delivery or catalytic activation to achieve high conversions without triggering undesired N,N-dialkylation[2].
This guide outlines two distinct, self-validating methodologies tailored for this substrate:
Classical S_N2 Alkylation: Utilizing alkyl halides in polar aprotic solvents.
Borrowing Hydrogen (BH) Catalysis: A modern, atom-economical approach using commodity alcohols and a Manganese(I) pincer catalyst, producing water as the sole byproduct[3].
Expertise & Causality: Polar aprotic solvents (DMF or MeCN) are selected because they efficiently solvate the potassium cation, leaving the sulfonamide anion "naked" and highly reactive. To prevent the common side reaction of N,N-dialkylation, we utilize a mild base (K₂CO₃) rather than a strong base, combined with a strict stoichiometric control of the electrophile (1.05 eq) and low-temperature dropwise addition[4].
Protocol (Self-Validating System)
Preparation: In a flame-dried 25 mL round-bottom flask under N₂, dissolve 3-Chloro-5-methylbenzenesulfonamide (1.0 mmol, 205.66 mg) in anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration.
In-Process Control (IPC): The clear solution will transition to a slightly cloudy suspension. Stir at room temperature for 30 minutes to ensure complete deprotonation before introducing the electrophile.
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide (1.05 mmol) dropwise over 15 minutes.
Causality: Cooling mitigates the exothermic reaction and kinetically favors the primary amine mono-alkylation over the secondary amine di-alkylation[2].
Reaction Monitoring: Remove the ice bath, allowing the reaction to warm to room temperature.
IPC: Monitor by TLC (Hexanes:EtOAc 3:1) or LC-MS every 2 hours. The starting material (Rf ~0.2) will deplete, and the mono-alkylated product (Rf ~0.5) will appear. The reaction is validated as complete when the starting material peak is <5% by LC-MS (typically 4–12 hours).
Quench & Workup: Quench the reaction by slowly adding ice-cold distilled water (15 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Expertise & Causality: Traditional alkyl halides are often toxic and generate stoichiometric halide waste. The Borrowing Hydrogen (BH) methodology represents a green alternative. A bench-stable Mn(I) PNP pincer precatalyst temporarily dehydrogenates a primary alcohol into an aldehyde. This aldehyde condenses with 3-Chloro-5-methylbenzenesulfonamide to form an N-sulfonylimine, which is subsequently reduced by the transient Mn-hydride intermediate[5]. Because the bulky imine intermediate and the catalytic cycle kinetics heavily favor mono-alkylation, N,N-dialkylation is inherently suppressed[3].
Protocol (Self-Validating System)
Assembly: To a flame-dried Schlenk tube under a strict argon atmosphere, add 3-Chloro-5-methylbenzenesulfonamide (1.0 mmol, 205.66 mg), the primary alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol%, 0.05 mmol), and K₂CO₃ (10 mol%, 13.8 mg).
Solvent Addition: Add anhydrous xylenes (1.0 mL) to achieve a highly concentrated 1.0 M solution.
Causality: High concentration is thermodynamically critical to drive the bimolecular condensation step between the transient aldehyde and the sulfonamide[5].
Heating: Seal the Schlenk tube and heat the mixture at 150 °C for 24 hours.
IPC: The solution will transition from a pale yellow to a deep amber/brown color as the active Mn-alkoxo complex forms and the catalytic cycle initiates.
Cooling & Analysis: Cool the vessel to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove the catalyst and inorganic base.
IPC: Analyze the crude filtrate by ¹H NMR using 1,3,5-trimethylbenzene as an internal standard to validate conversion (>90% expected) before proceeding to silica gel column chromatography[5].
Quantitative Data Presentation
Parameter
Method A: Classical S_N2
Method B: Borrowing Hydrogen
Electrophile
Alkyl Halide (R-X)
Primary Alcohol (R-OH)
Catalyst
None
Mn(I) PNP pincer (5 mol%)
Base
K₂CO₃ (2.0 eq)
K₂CO₃ (10 mol%)
Solvent
DMF (0.2 M)
Xylenes (1.0 M)
Temperature
0 °C to 25 °C
150 °C
Reaction Time
4 – 12 hours
24 hours
Yield (Typical)
70 – 85%
80 – 95%
Selectivity
Moderate (Risk of Di-alkylation)
Excellent (Strictly Mono-alkylation)
Waste/Byproducts
KX, KHCO₃ (Stoichiometric)
H₂O (Catalytic)
Troubleshooting & Optimization
Issue: N,N-Dialkylation (Method A)
Cause: Excess electrophile or the use of an overly strong base (e.g., NaH) forms a highly reactive secondary sulfonamide anion that rapidly attacks a second equivalent of the alkylating agent[4].
Solution: Strictly control alkyl halide stoichiometry to 1.05 eq. Ensure dropwise addition at 0 °C. Maintain the use of K₂CO₃ over stronger bases[2].
Issue: Low Conversion / Unreacted Starting Material
Cause (Method A): Steric hindrance from a bulky alkylating agent or insufficient reaction temperature[2].
Solution (Method A): Elevate the reaction temperature to 60 °C or switch to a more polar solvent like DMSO.
Cause (Method B): Catalyst deactivation due to moisture or oxygen ingress.
Solution (Method B): Ensure xylenes are strictly anhydrous. Perform all catalyst handling inside an argon-filled glovebox or via rigorous Schlenk techniques[5].
Visualizations
Workflow comparison: Classical SN2 vs. Borrowing Hydrogen for N-alkylation.
Manganese-catalyzed Borrowing Hydrogen mechanism for sulfonamide alkylation.
References
1.[1] PubChemLite. 3-chloro-5-methylbenzenesulfonamide (C7H8ClNO2S). Université du Luxembourg. 1
2.[2] BenchChem. Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. 2
3.[5] Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. 5
4.[3] Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. PubMed / J Org Chem. 3
5.[4] BenchChem. Preventing N,N-dialkylation as a side reaction in sulfonamide alkylation. 4
Advanced Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 3-Chloro-5-methylbenzenesulfonamide Derivatives
Executive Summary The synthesis of biaryl sulfonamides is a cornerstone in modern drug discovery, given the prevalence of the sulfonamide pharmacophore in antimicrobial, anti-inflammatory, and diuretic agents[1]. Derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of biaryl sulfonamides is a cornerstone in modern drug discovery, given the prevalence of the sulfonamide pharmacophore in antimicrobial, anti-inflammatory, and diuretic agents[1]. Derivatizing the 3-chloro-5-methylbenzenesulfonamide scaffold via the Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of diverse chemical libraries[2]. However, activating an unactivated aryl chloride in the presence of an acidic, coordinating sulfonamide group presents significant mechanistic hurdles. This guide provides an in-depth, self-validating protocol for overcoming these barriers using rational catalyst design and optimized reaction conditions.
Mechanistic Causality & Reaction Design
To achieve high-yielding cross-couplings with 3-chloro-5-methylbenzenesulfonamide, researchers must address two primary chemical barriers:
The Substrate Barrier: Aryl Chloride Activation
Aryl chlorides are notoriously sluggish in cross-coupling reactions due to their high carbon-chlorine bond dissociation energy (~96 kcal/mol), which makes the initial oxidative addition of Palladium(0) the rate-limiting step[3]. Traditional catalysts like
fail to provide sufficient electron density to the metal center to cleave this bond.
The Solution: The use of electron-rich, sterically hindered dialkylbiarylphosphine ligands, specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)[4]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky triisopropyl ring forces the palladium center into a highly reactive, monoligated state and accelerates the final reductive elimination step.
The Functional Group Interference: Sulfonamide Acidity
The
group possesses acidic protons (). Under the basic conditions required for Suzuki coupling, the sulfonamide is deprotonated. This anionic species can coordinate to the palladium catalyst, potentially poisoning it, and consumes the base needed for the transmetalation step[1].
The Solution: Employing a strong, highly soluble aqueous base system (e.g., in Dioxane/Water) in excess (3.0+ equivalents) ensures that even after the sulfonamide is deprotonated, sufficient hydroxide/phosphate ions remain to activate the arylboronic acid into the reactive boronate complex [3].
Catalytic Workflow & Pathway Visualization
The following diagram illustrates the tailored catalytic cycle, highlighting where the specific structural features of 3-chloro-5-methylbenzenesulfonamide and XPhos dictate the reaction flow.
Catalytic cycle of Suzuki-Miyaura coupling using XPhos for 3-Chloro-5-methylbenzenesulfonamide.
Quantitative Optimization Data
The necessity of the Buchwald ligand system is validated by the quantitative optimization data below. Attempts to use standard first-generation catalysts result in near-total recovery of the starting material.
Catalyst Precursor
Ligand
Base (3.0 eq)
Solvent System
Temp (°C)
Yield (%)
Toluene /
90
< 10%
dppf
1,4-Dioxane /
90
25%
SPhos
1,4-Dioxane /
100
82%
XPhos
1,4-Dioxane /
100
> 95%
Note: Yields determined by LC-MS integration at 254 nm using an internal standard. The superior performance of XPhos over SPhos is attributed to its larger steric profile, which prevents the formation of inactive bis-ligated palladium complexes.
Experimental Protocols
Protocol: Direct Suzuki-Miyaura Cross-Coupling
This protocol utilizes the unprotected 3-chloro-5-methylbenzenesulfonamide. By using an excess of a strong aqueous base, the need for a separate sulfonamide protection/deprotection sequence is bypassed, improving overall atom economy.
Reagent Charging: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-chloro-5-methylbenzenesulfonamide, arylboronic acid,
, XPhos, and .
Atmospheric Exchange (Critical Step): Seal the tube with a septum. Connect to a Schlenk line. Evacuate the tube under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times. Causality:
is highly susceptible to oxidation. Oxygen ingress will irreversibly form inactive Palladium(II) oxides and promote homocoupling of the boronic acid.
Solvent Addition: Using a syringe, add the degassed 1,4-Dioxane followed by the degassed water. Causality: Water is strictly required to dissolve the
and generate the species necessary for transmetalation[3].
Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Acidify the aqueous layer to pH 4 using 1M HCl. Causality: The sulfonamide product will be partially present as a water-soluble potassium salt. Acidification ensures the product is fully protonated and partitions into the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
Purification: Dry the combined organic layers over
, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Analytical Validation & Self-Validating Systems
To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:
In-Process Visual Check: Upon reaching 100 °C, the reaction mixture should transition to a homogenous, deep red/orange solution, indicative of the active
complex. Failure State: If the solution immediately turns black and deposits a mirror on the glassware, palladium black has precipitated. This indicates catalyst death, usually due to poor degassing or degraded ligand. The reaction must be aborted.
LC-MS Monitoring: Aliquot 10 µL of the organic layer at the 4-hour mark, dilute in 1 mL Acetonitrile, and inject into the LC-MS.
Validation Metric: Look for the
ion in negative electrospray ionization (ESI-) mode. Sulfonamides ionize exceptionally well in negative mode due to their acidity. The starting material (3-chloro-5-methylbenzenesulfonamide) will show an isotopic pattern characteristic of a single chlorine atom (3:1 ratio at M and M+2). The complete disappearance of this pattern validates the completion of the oxidative addition step.
NMR Confirmation: In the
NMR spectrum of the purified product, the disappearance of the distinct meta-coupled aromatic protons of the starting material, replaced by the extended multiplet of the newly formed biaryl system, confirms successful C-C bond formation.
Application Note: Quantitative HPLC Analysis of 3-Chloro-5-methylbenzenesulfonamide
Executive Summary & Scientific Context 3-Chloro-5-methylbenzenesulfonamide (C₇H₈ClNO₂S) is a highly specialized intermediate utilized in the synthesis of advanced pharmacophores. Notably, benzenesulfonamide derivatives a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
3-Chloro-5-methylbenzenesulfonamide (C₇H₈ClNO₂S) is a highly specialized intermediate utilized in the synthesis of advanced pharmacophores. Notably, benzenesulfonamide derivatives are heavily investigated as potent, selective inhibitors of Carbonic Anhydrase IX (CA IX), a metalloenzyme overexpressed in the hypoxic microenvironments of solid tumors[1].
For drug development professionals, ensuring the chemical purity of this precursor is non-negotiable, as trace impurities can drastically alter the yield and selectivity of downstream coupling reactions. This application note details a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically for the quantification and purity assessment of 3-Chloro-5-methylbenzenesulfonamide.
Physicochemical Rationale & Method Causality
To move beyond a simple "recipe," it is critical to understand the causality behind the chromatographic parameters chosen for this analyte. Every parameter is a direct response to the molecule's structural properties[2][3].
Stationary Phase Selection: The molecule possesses a hydrophobic aromatic core substituted with a chlorine atom and a methyl group. This lipophilic character dictates the use of a non-polar C18 (Octadecylsilane) column , which provides optimal retention via van der Waals interactions.
Mobile Phase & pH Control: The sulfonamide moiety (-SO₂NH₂) is polar and capable of hydrogen bonding. If analyzed in a neutral, unbuffered mobile phase, the sulfonamide group can interact with residual, unendcapped silanol groups on the silica matrix, leading to severe peak tailing[4]. To prevent this, 0.1% Formic Acid is added to the aqueous phase. This acidic modifier suppresses the ionization of both the silanol groups (pKa ~4.5) and the analyte, maintaining a consistent solvation state and ensuring a sharp, symmetrical peak.
Optical Detection: The extended π-conjugation of the benzenesulfonamide ring provides a strong chromophore. Spectral profiling of similar halogenated benzenesulfonamides indicates that UV detection at 265 nm yields the optimal signal-to-noise ratio while avoiding the interference of lower-wavelength organic solvent cutoffs[3][5].
Fig 1. Logical causality between analyte physicochemical properties and HPLC method parameters.
The Self-Validating Analytical Engine (Protocol)
A trustworthy analytical method must be a closed, self-validating system. The following protocol embeds System Suitability Testing (SST) and Quality Control (QC) bracketing to ensure that the instrument proves its own reliability before and during sample analysis.
Step 1: Stock Standard Preparation (1000 µg/mL)
Causality: The compound is practically insoluble in water. Initial dissolution must occur in a strong organic solvent.
Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask.
Add 15 mL of HPLC-Grade Methanol and sonicate for 5 minutes until completely dissolved.
Dilute to the mark with Methanol. Store at 4°C in an amber flask.
Step 2: Working Standard & Sample Preparation (10 µg/mL)
Causality: Injecting a 100% organic plug into an isocratic mobile phase causes the "solvent effect" (peak distortion). Diluting the working standard in the mobile phase focuses the analyte at the head of the column.
Pipette 1.0 mL of the Stock Standard into a 100 mL volumetric flask.
Dilute to volume using the Mobile Phase (60:40 ACN:Water).
Filter the solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial, discarding the first 1 mL of filtrate to prevent membrane-binding artifacts.
Fig 2. Step-by-step workflow for the HPLC analysis of 3-Chloro-5-methylbenzenesulfonamide.
Self-Validating Execution Sequence
Program the HPLC autosampler to run the following sequence. The sequence must automatically halt if the SST criteria (defined in Section 4) are not met.
Blank Injection (x2): Mobile phase only. Validates baseline stability and absence of column carryover.
System Suitability Test (SST) (x5): Inject the 10 µg/mL working standard five consecutive times. Validates precision, theoretical plates, and peak symmetry.
Calibration Curve (x5 levels): Inject standards at 1, 5, 10, 50, and 100 µg/mL. Validates detector linearity.
Derivatization of 3-Chloro-5-methylbenzenesulfonamide for biological assays
An in-depth technical guide for the derivatization of 3-Chloro-5-methylbenzenesulfonamide, focusing on the rational design and biological validation of target engagement probes. Introduction: The Pharmacophore Context Be...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for the derivatization of 3-Chloro-5-methylbenzenesulfonamide, focusing on the rational design and biological validation of target engagement probes.
Introduction: The Pharmacophore Context
Benzenesulfonamides are privileged pharmacophores in medicinal chemistry, primarily recognized as potent inhibitors of Carbonic Anhydrase (CA) metalloenzymes[1]. The primary sulfonamide group (-SO₂NH₂) acts as a critical zinc-binding group (ZBG), coordinating directly with the catalytic Zn²⁺ ion in the CA active site.
3-Chloro-5-methylbenzenesulfonamide is a highly versatile building block for drug discovery. Its 3-chloro substituent provides favorable hydrophobic interactions within the CA binding pocket, while the 5-methyl group offers a unique synthetic handle. To study CA localization, expression, and target engagement in biological systems, researchers frequently convert benzenesulfonamides into fluorescent or biotinylated probes[2]. This application note details the rational design, chemical derivatization, and biological validation of 3-Chloro-5-methylbenzenesulfonamide-derived probes.
Chemical Derivatization Strategy: The Causality of Design
Direct N-alkylation or N-acylation of the primary sulfonamide nitrogen is a common derivatization route in organic synthesis. However, for CA-targeted biological assays, this modification is detrimental; it abolishes target binding affinity because the free -SO₂NH₂ protons are strictly required for zinc coordination and hydrogen bonding with the Thr199 residue in the CA active site.
To preserve target affinity, derivatization must occur on the aromatic ring. The 3-chloro group is chemically inert under standard nucleophilic conditions. Therefore, our strategy targets the 5-methyl group. By employing Wohl-Ziegler radical bromination, the inert methyl group is converted into a highly reactive benzylic bromide. This electrophilic intermediate can then undergo rapid nucleophilic substitution with amine-functionalized reporter tags (e.g., Biotin-PEG-NH₂ or BODIPY-NH₂) under mild basic conditions, leaving the crucial sulfonamide pharmacophore completely intact.
Chemical derivatization workflow of 3-Chloro-5-methylbenzenesulfonamide into biological probes.
Protocol 1: Synthesis of Probe Conjugates
Step 1: Radical Bromination (Activation)
Dissolve 3-Chloro-5-methylbenzenesulfonamide (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or acetonitrile.
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).
Causality Note: AIBN is required to initiate the radical chain reaction upon heating. NBS is chosen over elemental bromine because it provides a steady, low concentration of bromine radicals, strictly preventing over-bromination of the benzylic position.
Reflux the mixture under an inert argon atmosphere for 4–6 hours. Monitor the reaction via TLC until the parent compound is consumed.
Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate in vacuo. Purify via flash chromatography to isolate 3-chloro-5-(bromomethyl)benzenesulfonamide.
Step 2: Conjugation with Reporter Tags
Dissolve the bromomethyl intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Causality Note: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HBr generated during the substitution reaction, preventing the protonation of the incoming amine tag, which would otherwise halt the reaction.
Add the desired reporter tag (Biotin-PEG₄-NH₂ for pull-down probes, or BODIPY-NH₂ for fluorescent probes) (1.1 eq).
Stir at room temperature for 12 hours in the dark.
Purify the final conjugates using preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).
Biological Validation: Self-Validating Assay Systems
A chemical probe is only as useful as its ability to selectively bind its target in a complex biological matrix. We employ a two-tiered validation system: an in vitro Fluorescent Thermal Shift Assay (FTSA) to confirm binding affinity[3], and a cellular pull-down assay with competitive displacement to confirm target specificity.
Target engagement assay workflow utilizing biotinylated and fluorescent sulfonamide probes.
Protocol 2: In Vitro Fluorescent Thermal Shift Assay (FTSA)
This assay measures the thermal stabilization of CA proteins upon probe binding, providing a quantitative dissociation constant (Kd)[3].
Prepare a master mix containing 2 µM recombinant human CA (e.g., hCA II or hCA IX) and 5X SYPRO Orange dye in HEPES buffer (pH 7.4).
Dispense 20 µL of the protein-dye mixture into a 96-well PCR plate.
Add 2 µL of the synthesized sulfonamide probes (titrated from 1 nM to 10 µM in DMSO).
Self-Validation Check: Always include Acetazolamide (AAZ) as a positive binding control and a DMSO-only well as a negative baseline control. If AAZ fails to shift the melting temperature (Tm), the protein batch is inactive.
Perform thermal melting from 25°C to 95°C (1°C/min) using a qPCR machine, monitoring fluorescence in the ROX channel.
Calculate the shift in melting temperature (ΔTm) and derive the Kd values.
Lyse hypoxic HT-29 cells (known to overexpress the tumor-associated hCA IX isoform) using RIPA buffer supplemented with protease inhibitors.
Centrifuge at 14,000 x g for 15 min and collect the supernatant.
Divide the lysate into two equal aliquots: "Probe Only" and "Competition".
To the "Competition" aliquot, add a 100-fold molar excess of unconjugated 3-Chloro-5-methylbenzenesulfonamide and incubate for 30 mins.
Causality Note: This critical step saturates the CA active sites with the parent pharmacophore. If the biotinylated probe binds specifically to the CA active site, its binding will be blocked in this sample, proving that the pull-down is mechanism-based and not an artifact of the PEG/Biotin linker.
Add 10 µM of the Biotinylated Probe to both aliquots and incubate for 2 hours at 4°C.
Add 50 µL of pre-washed Streptavidin magnetic beads and incubate for an additional 1 hour.
Wash the beads three times with TBST to remove non-specifically bound proteins.
Elute bound proteins by boiling in Laemmli sample buffer and analyze via Western Blot using an anti-CA IX antibody.
Quantitative Data Summaries
Table 1: Comparative Binding Affinities (Kd) of Parent vs. Derivatized Probes
Note: The addition of bulky reporter tags generally causes a slight reduction in binding affinity compared to the parent compound due to steric hindrance at the solvent-exposed rim of the CA active site, but affinities remain well within the biologically relevant nanomolar range.
Compound
hCA I (Cytosolic)
hCA II (Cytosolic)
hCA IX (Tumor-Associated)
Acetazolamide (Control)
250 nM
12 nM
25 nM
3-Chloro-5-methylbenzenesulfonamide
410 nM
45 nM
38 nM
Biotinylated Probe
850 nM
110 nM
65 nM
BODIPY Fluorescent Probe
1200 nM
185 nM
90 nM
Table 2: Photophysical Properties of the Fluorescent Probe
Property
Value
Fluorophore Core
BODIPY
Excitation Wavelength (λex)
498 nm
Emission Wavelength (λem)
512 nm
Quantum Yield (Φ)
0.85 in aqueous buffer
Extinction Coefficient (ε)
75,000 M⁻¹cm⁻¹
Conclusion
By strategically derivatizing the 5-methyl position of 3-Chloro-5-methylbenzenesulfonamide via radical bromination, researchers can generate highly specific biological probes without compromising the critical zinc-binding sulfonamide pharmacophore. The self-validating protocols outlined above—utilizing competitive displacement and thermal shift assays—ensure high-confidence data in both isolated in vitro systems and complex cellular environments.
References
Begines, P. et al. "Design and synthesis of sulfonamides incorporating a biotin moiety: Carbonic anhydrase inhibitory effects, antiproliferative activity and molecular modeling studies." Bioorganic & Medicinal Chemistry (2023).
Smirnov, A. et al. "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures." PMC (2023). [3]
Lau, J. et al. "New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents." MDPI Pharmaceuticals (2022). [1]
"Targeting Carbonic Anhydrases with Fluorescent BODIPY-Labelled Sulfonamides." ResearchGate (2015). [2]
Application Note: Utilization of 3-Chloro-5-methylbenzenesulfonamide in the Synthesis of Next-Generation Sulfonamidobenzamide Antibacterial Agents
Executive Summary The rapid proliferation of antimicrobial resistance (AMR), particularly among Gram-negative pathogens, necessitates the development of novel antibacterial scaffolds. While classical sulfonamides target...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid proliferation of antimicrobial resistance (AMR), particularly among Gram-negative pathogens, necessitates the development of novel antibacterial scaffolds. While classical sulfonamides target dihydropteroate synthase (DHPS) in the folate pathway, recent structural biology efforts have identified LpxH —a critical amidohydrolase in the Lipid A biosynthesis pathway—as a highly druggable target[1][2].
This application note details the use of 3-Chloro-5-methylbenzenesulfonamide as a highly versatile, bifunctional intermediate. By leveraging this specific substitution pattern, researchers can synthesize meta-sulfonamidobenzamides that exhibit potent dual-target potential against both classical DHPS and emerging LpxH targets[2][3].
Mechanistic Rationale & Structural Dynamics
The selection of 3-Chloro-5-methylbenzenesulfonamide over unsubstituted benzenesulfonamides is driven by precise structure-activity relationship (SAR) requirements:
Halogen Bonding & Lipophilicity: The 3-chloro substituent significantly increases the overall lipophilicity (LogP) of the scaffold, enhancing outer membrane penetration in Gram-negative bacteria[4]. Furthermore, the chlorine atom provides a vector for halogen bonding within the hydrophobic pockets of the LpxH active site.
Steric Restriction: The 5-methyl group introduces critical steric bulk. This restricts the conformational flexibility of the aromatic ring, locking the sulfonamide into an optimal dihedral angle for target engagement, thereby increasing residence time and binding affinity[1].
Meta-Substitution Paradigm: Recent hit-to-lead programs have demonstrated that shifting the sulfonamide group to the meta-position (relative to the benzamide linkage) eliminates hERG ion channel toxicity while maintaining potent antibacterial activity[1][2].
Biological Pathway Intervention
Fig 1: Dual-target mechanism of 3-Chloro-5-methylbenzenesulfonamide derivatives inhibiting DHPS and LpxH.
Synthetic Workflows & Experimental Protocols
The transformation of 3-chloro-5-methylbenzenesulfonyl chloride into advanced antibacterial agents requires strict control over reaction kinetics to prevent hydrolysis and ensure high-yielding amide couplings.
Fig 2: Step-by-step synthetic workflow and biological validation of sulfonamidobenzamides.
Protocol 1: Synthesis of 3-Chloro-5-methylbenzenesulfonamide
Objective: Generate the primary sulfonamide intermediate from the highly reactive sulfonyl chloride.
Preparation: Dissolve 10.0 mmol of 3-chloro-5-methylbenzenesulfonyl chloride in 20 mL of anhydrous Tetrahydrofuran (THF).
Amination: Cool the solution to 0°C in an ice bath. Dropwise, add 30 mL of cold 28% aqueous ammonium hydroxide (
) under vigorous stirring.
Reaction: Remove the ice bath and allow the biphasic mixture to stir at room temperature for 4 hours.
Workup: Evaporate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to yield the solid product.
Scientist’s Insight (Causality): Why use a THF/Aqueous Ammonia biphasic system? Direct addition of ammonia gas is difficult to quantify, and purely aqueous ammonia leads to rapid hydrolysis of the sulfonyl chloride into the inactive sulfonic acid. THF acts as a water-miscible co-solvent that maintains the organic substrate in solution at the biphasic interface, ensuring the amination rate outcompetes the hydrolysis rate.
Protocol 2: Synthesis of N-(4-Methoxybenzoyl)-3-chloro-5-methylbenzenesulfonamide
Objective: Couple the intermediate to a benzoyl chloride to form the active meta-sulfonamidobenzamide pharmacophore[1][3].
Activation: Dissolve 5.0 mmol of 3-chloro-5-methylbenzenesulfonamide in 15 mL of anhydrous Dichloromethane (DCM). Add 6.0 mmol of anhydrous Pyridine and 0.5 mmol of 4-Dimethylaminopyridine (DMAP).
Coupling: Cool to 0°C. Slowly add 5.5 mmol of 4-methoxybenzoyl chloride dissolved in 5 mL DCM.
Reflux: Heat the reaction mixture to reflux (40°C) for 12 hours under a nitrogen atmosphere.
Purification: Quench with 1M HCl to remove pyridine. Extract with DCM, dry, and purify via silica gel chromatography (Hexanes:Ethyl Acetate 70:30) to isolate the final compound.
Scientist’s Insight (Causality): Why is DMAP critical here? The sulfonamide nitrogen is a notoriously poor nucleophile due to the strong electron-withdrawing nature of the adjacent sulfonyl group. Direct reaction with benzoyl chloride often yields <20% conversion. DMAP acts as a nucleophilic catalyst, rapidly attacking the benzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate efficiently transfers the acyl group to the weak sulfonamide nucleophile, pushing yields above 85%[3].
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains.
Inoculation: Prepare a bacterial suspension of E. coli (ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of
CFU/mL.
Drug Dilution: Dispense 100 µL of the bacterial suspension into a 96-well plate containing serial two-fold dilutions of the synthesized compounds (0.25 to 128 µg/mL).
Incubation: Incubate at 37°C for 16 hours.
Indicator Addition: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.
Readout: Record the MIC as the lowest concentration well that remains blue (indicating no metabolic activity).
Scientist’s Insight (Causality & Self-Validation): Why use resazurin instead of standard optical density (OD600)? Lipophilic sulfonamidobenzamides often precipitate in aqueous broth, creating turbidity that mimics bacterial growth and leads to falsely elevated MIC readings. Resazurin is a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent resorufin) only in the presence of actively respiring cells. This creates a self-validating system: a well is only scored as "growth positive" if a colorimetric shift occurs, entirely bypassing the optical artifacts of drug precipitation.
Quantitative Data: Antibacterial Efficacy
The following table summarizes the comparative in vitro efficacy of the synthesized derivatives against key priority pathogens. Data demonstrates that coupling the 3-chloro-5-methylbenzenesulfonamide intermediate into a benzamide scaffold dramatically shifts the activity profile toward Gram-negative efficacy[1][5].
*Note: AZ1 value represents activity against an efflux-deficient E. coli mutant strain[1]. The synthesized benzamide derivative shows superior activity against wild-type E. coli compared to standard clinical controls.
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives
Source: EXCLI Journal
URL
Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors
Source: PubMed / European Journal of Medicinal Chemistry
URL
Technical Support Center: Troubleshooting the Synthesis of 3-Chloro-5-methylbenzenesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex regiochemistry and competing side reactio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex regiochemistry and competing side reactions inherent in the synthesis of 3-chloro-5-methylbenzenesulfonamide.
Rather than merely listing reaction conditions, this guide deconstructs the causality behind impurity formation—empowering you to design self-validating experimental systems that maximize yield and purity.
Pathway Visualization & Logical Workflow
The most common point of failure in synthesizing 3-chloro-5-methylbenzenesulfonamide is selecting the wrong synthetic route, which leads to intractable regioisomeric mixtures. The workflow below illustrates the critical decision points and the side products associated with each intermediate.
Caption: Logical workflow for the synthesis of 3-chloro-5-methylbenzenesulfonamide, highlighting critical side reactions.
FAQ 1: Why am I getting the wrong regioisomers when using chlorosulfonic acid on 3-chlorotoluene?
Causality: Electrophilic aromatic substitution (EAS) relies strictly on the directing effects of existing substituents. In 3-chlorotoluene, both the methyl group (activating) and the chlorine atom (deactivating) are ortho/para directors. The target position (C5) is meta to both substituents. Therefore, direct chlorosulfonation will predominantly yield 2-chloro-4-methylbenzenesulfonyl chloride and 4-chloro-2-methylbenzenesulfonyl chloride, completely missing the 3,5-substitution pattern.
Solution: You must abandon the direct EAS route. To achieve substitution patterns that are not accessible via direct substitution, you must utilize a Sandmeyer-type reaction starting from 3-chloro-5-methylaniline[1].
FAQ 2: During the Sandmeyer sulfochlorination of 3-chloro-5-methylaniline, I am seeing significant amounts of 3-chloro-5-methylphenol and 1,3-dichloro-5-methylbenzene. How do I suppress these?
Causality: The diazonium intermediate is highly reactive and susceptible to competing pathways:
Phenol Formation: Occurs via the unimolecular decomposition of the diazonium salt (loss of N₂) to form an aryl cation, followed by nucleophilic attack by water. This pathway is thermally activated.
Aryl Chloride Formation: This is the classic Sandmeyer chlorination. It is a competing radical-nucleophilic substitution where the generated aryl radical reacts with chloride ions (from HCl or CuCl₂) instead of SO₂.
Solution:
Maintain strict temperature control (0–5 °C) during diazotization to prevent premature N₂ extrusion and phenol formation.
Maximize the concentration of dissolved SO₂ in the reaction mixture. A high local SO₂ concentration outcompetes chloride ions for the aryl radical, driving the equilibrium toward the desired sulfochlorination rather than direct Sandmeyer chlorination[2].
FAQ 3: I am detecting diaryl sulfones in my intermediate sulfonyl chloride. What causes this and how is it removed?
Causality: Diaryl sulfones form as a result of a competing reaction where the highly electrophilic sulfonyl chloride (or sulfonic acid intermediate) interacts with unreacted aromatic starting material[3]. While more common in direct chlorosulfonation[4], it can occur in Sandmeyer routes if localized concentration gradients allow the aryl radical and sulfinate species to interact improperly.
Solution: Ensure rapid, high-shear stirring. Fortunately, diaryl sulfones are highly hydrophobic and insoluble in aqueous ammonia. During the final amidation step, the desired sulfonamide will form and can be separated from the unreacted sulfone by selective extraction (sulfonamides dissolve in strong aqueous base, leaving sulfones behind as a filterable solid).
FAQ 4: My final amidation step yields 3-chloro-5-methylbenzenesulfonic acid instead of the sulfonamide. Why?
Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. If the aqueous ammonia is too dilute, or if the order of addition is reversed (adding ammonia to the sulfonyl chloride), water acts as a competing nucleophile. This irreversibly hydrolyzes the sulfonyl chloride into the sulfonic acid.
Solution: You must add the sulfonyl chloride to a large excess of concentrated, cold aqueous ammonium hydroxide[3]. This ensures a massive stoichiometric excess of NH₃ over H₂O at the exact point of contact, driving the kinetics exclusively toward amidation.
Quantitative Data: Partitioning of Sandmeyer Side Products
The table below summarizes how temperature and SO₂ concentration dictate the kinetic partitioning of the aryl radical intermediate, validating the need for excess SO₂ and strict thermal control.
Table 1: Influence of Reaction Conditions on Sandmeyer Sulfochlorination Product Distribution
Reaction Condition
SO₂ Equivalents
Temp (°C)
Target Sulfonyl Chloride (%)
Aryl Chloride Impurity (%)
Phenol Impurity (%)
Standard Sandmeyer
1.5 eq
25 °C
42%
34%
24%
Chilled Sandmeyer
1.5 eq
5 °C
58%
36%
6%
Saturated SO₂
Excess
5 °C
87%
8%
5%
Note: Data represents generalized kinetic partitioning based on competitive radical trapping mechanisms.
Optimized Experimental Protocols
To ensure a self-validating system that minimizes the side products discussed above, adhere strictly to the following step-by-step methodology.
Phase 1: Diazotization of 3-Chloro-5-methylaniline
Preparation: Suspend 3-chloro-5-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and distilled water.
Thermal Control: Cool the suspension to 0–5 °C using an ice-salt bath. Do not proceed until the internal temperature stabilizes.
Nitrosation: Add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise. Monitor the internal temperature continuously; it must not exceed 5 °C to prevent the hydrolysis side-reaction (phenol formation).
Maturation: Stir for 30 minutes at 0 °C to yield a clear diazonium chloride solution. Destroy excess nitrous acid with sulfamic acid if necessary.
Phase 2: Sandmeyer Sulfochlorination
SO₂ Saturation: In a separate reactor, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid (ensuring excess SO₂ to prevent aryl chloride formation) and add CuCl₂ (0.2 eq) as the radical catalyst[2].
Coupling: Cool this mixture to 0 °C. Slowly transfer the cold diazonium salt solution into the SO₂/CuCl₂ mixture via an addition funnel under vigorous stirring.
Evolution: Allow the reaction to warm to room temperature gradually. The reaction is complete when nitrogen gas evolution ceases.
Isolation: Pour the mixture over crushed ice to precipitate 3-chloro-5-methylbenzenesulfonyl chloride. Filter immediately and wash with ice-cold water to prevent premature hydrolysis.
Phase 3: Amidation (Suppression of Sulfonic Acid)
Ammonia Bath: Prepare a rapidly stirring bath of concentrated ammonium hydroxide (28-30% NH₃, 10 eq) mixed with crushed ice, maintaining a temperature below -5 °C[3].
Addition: Add the solid 3-chloro-5-methylbenzenesulfonyl chloride portion-wise into the cold ammonia slurry. Critical: Never add the ammonia to the sulfonyl chloride, as the localized water concentration will cause hydrolysis.
Reaction: Stir the resulting mixture for 2 to 4 hours, allowing it to slowly reach room temperature.
Purification: Acidify the mixture slightly (pH ~6) using dilute HCl to fully precipitate the product. Filter the solid, wash thoroughly with cold water to remove ammonium chloride and trace sulfonic acids, and dry under a vacuum to obtain pure 3-chloro-5-methylbenzenesulfonamide.
References
1.[3] Process for the production of benzenesulfonamides - Google Patents. URL:
2.[2] From Ruthenium π-Arene Activation to Safer Aryldiazonium Chemistry - RWTH Publications. URL:
3.[4] A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents - Benchchem. URL:
4.[1] Sandmeyer Reaction - Organic Chemistry Portal. URL:
Technical Support Center: Troubleshooting "Oiling Out" in Sulfonamide Recrystallization
Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with Liquid-Liquid Phase Separation (LLPS)—colloquially known...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out"—during the recrystallization of sulfonamide derivatives.
Oiling out is a critical process deviation where a supersaturated solution separates into a solute-rich liquid phase and a solute-lean liquid phase instead of forming a purified crystalline solid[1]. Because the solute molecules in these oil droplets are highly mobile and randomly arranged, they act as an excellent solvent for impurities, entirely defeating the purpose of recrystallization[1].
Mechanistic Overview: Thermodynamics vs. Kinetics
To troubleshoot oiling out, we must first distinguish between thermodynamic and kinetic phase separation.
Thermodynamic LLPS occurs when the solution's saturation is exceeded at a temperature above the solute's melting point, or when impurities significantly depress the melting point[2].
Kinetic (Metastable) LLPS occurs below the melting point when the activation energy for crystal nucleation is too high (often due to complex hydrogen-bonding networks in sulfonamides), causing the system to temporarily minimize free energy by separating into a dense liquid phase[3].
Caption: Thermodynamic and kinetic pathways of sulfonamide crystallization vs. liquid-liquid phase separation.
Q1: I am currently observing a milky emulsion at the bottom of my flask. How do I rescue this batch?A1: Do not crash-cool the mixture. If cooled rapidly, the oil will solidify into a structureless, amorphous mass that traps solvent and impurities[4],[5]. Instead, you must reverse the phase separation. Re-heat the mixture until the oil completely redissolves into a single homogeneous phase[2]. Once clear, add a small volume (5-10%) of additional hot solvent to decrease the saturation concentration[6]. Finally, cool the solution very slowly to bypass the LLPS binodal curve and enter the metastable zone for crystallization[7].
Q2: How should I select a solvent system to prevent LLPS in novel sulfonamide derivatives?A2: Oiling out in solvent/anti-solvent mixtures frequently occurs when the two solvents have vastly different polarities, forcing a spinodal decomposition[8]. Sulfonamides possess both a hydrophobic aryl ring and a highly polar sulfonamide group, making them sensitive to abrupt polarity shifts.
Causality: If an anti-solvent is too strong or added too rapidly, local supersaturation spikes, pushing the system directly into the miscibility gap[7].
Solution: Utilize miscible co-solvent systems with gradual polarity gradients. For sulfonamides, ethanol-water or isopropanol-water mixtures are highly effective[6].
Q3: Why does my product oil out even when I am well below the melting point of the pure sulfonamide?A3: This is metastable LLPS. Even below the melting point, if the integration of solute molecules into the crystal lattice is kinetically hindered, the system will temporarily minimize its free energy by separating into a dense liquid phase[3]. The thermodynamic driving force for crystallization exists, but the activation energy for nucleation is too high. This is why introducing a seed crystal is critical—it bypasses the primary nucleation barrier and kinetically favors solid growth over liquid demixing[1].
Q4: Can impurities cause oiling out?A4: Yes. High concentrations of impurities can dramatically lower the melting point of the solid mixture (freezing-point depression)[9],[5]. If the depressed melting point falls below the temperature at which the solution becomes saturated, the product will precipitate as a liquid[5]. If your crude product is highly impure, consider a preliminary purification step, such as a charcoal treatment or column chromatography, before attempting recrystallization[6],[9].
Quantitative Process Parameters for Sulfonamide Crystallization
To transition from trial-and-error to a controlled process, adhere to the following quantitative boundaries when designing your crystallization workflow.
Parameter
High Risk for LLPS (Oiling Out)
Optimal Target for Pure Crystals
Mechanistic Rationale
Cooling Rate
> 1.0 °C/min
0.1 – 0.2 °C/min
Rapid cooling spikes supersaturation, forcing the system into the spinodal demixing zone[7]. Slow cooling maintains the system in the metastable zone.
Seed Loading
0% (Unseeded)
1% – 5% (wt/wt)
Unseeded systems rely on primary nucleation, which is kinetically slow. Seeding provides immediate surface area for solute integration, bypassing LLPS[1].
Solvent/Anti-Solvent Ratio
> 1:4
1:1 to 1:2
Drastic polarity differences cause immediate liquid demixing[8]. A gradual gradient keeps the solute solvated while lowering solubility.
Supersaturation (S)
S > 2.5
S = 1.1 – 1.3
High supersaturation kinetically favors the formation of disordered liquid droplets over ordered crystal lattices[1].
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure you remain on the thermodynamic path to crystallization.
Protocol A: Rescue and Seeding of an Oiled-Out Sulfonamide
Purpose: To recover an active reaction that has phase-separated into an emulsion.
Redissolution: Place the flask back on the heat source. Heat gently while stirring until the milky emulsion completely disappears.
Validation Checkpoint: The solution must be 100% optically clear with no Schlieren lines or droplets at the bottom of the flask[2].
Saturation Adjustment: Add 5-10% (v/v) of additional hot primary solvent to the flask[6]. This shifts the concentration below the LLPS binodal boundary.
Controlled Cooling: Remove the flask from the heat source and insulate it (e.g., wrap in a cloth or place in a warm water bath) to ensure a cooling rate of < 0.2 °C/min[6].
Validation Checkpoint: Monitor the temperature. The solution must remain completely clear as it approaches the temperature where oiling out previously occurred.
Seeding: When the solution is 2-3 °C above the previous oiling-out temperature, add 1-2% (wt/wt) of pure sulfonamide seed crystals[1].
Validation Checkpoint: The seeds should remain suspended and not dissolve. If they dissolve, the solution is not yet supersaturated; wait for the temperature to drop another 1-2 °C and re-seed.
Maturation: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 15-30 minutes to maximize yield[6]. Filter and wash with cold solvent.
Purpose: To crystallize sulfonamides with high structural complexity that resist single-solvent crystallization.
Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., ethanol or isopropanol) at room temperature[2].
Anti-Solvent Titration: Slowly add the anti-solvent (e.g., water or heptane) dropwise using an addition funnel with constant, vigorous stirring[2].
Turbidity Monitoring: Continue addition until the solution becomes persistently cloudy (the cloud point).
Validation Checkpoint: Stop addition immediately upon persistent turbidity. Do not add excess anti-solvent, as this triggers spinodal decomposition[8].
Equilibration: Add just enough "good" solvent dropwise (1-3 drops) until the solution becomes clear again, placing the system perfectly within the metastable zone.
Nucleation: Add a seed crystal or scratch the inside of the flask with a glass rod to induce primary nucleation[6]. Set aside undisturbed to allow crystal growth[2].
Caption: Step-by-step decision matrix for rescuing an oiled-out sulfonamide crystallization.
References
[1] Title: Oiling Out in Crystallization
Source: mt.com
URL: [Link]
Technical Support Center: Purification of Substituted Benzenesulfonamides
Welcome to the Technical Support Center for the synthesis and purification of substituted benzenesulfonamides. This guide is engineered for researchers, analytical scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of substituted benzenesulfonamides. This guide is engineered for researchers, analytical scientists, and drug development professionals. Here, we move beyond basic procedures to explore the causality behind experimental failures, providing you with self-validating protocols and mechanistically grounded troubleshooting strategies.
Core Purification Workflow
The following logic tree dictates the standard isolation and purification pathway for crude benzenesulfonamide reaction mixtures.
Logical workflow for the purification of crude benzenesulfonamide mixtures.
Troubleshooting Guides & FAQs
Q1: Why does my substituted benzenesulfonamide streak heavily on normal-phase silica gel, and how can I resolve this?Causality: The primary or secondary sulfonamide group (–SO₂NH–) is highly polar and acts as a strong hydrogen bond donor and acceptor. When using normal-phase silica chromatography, these functional groups interact aggressively with free, unendcapped silanol sites on the stationary phase. This thermodynamic binding disparity causes severe peak tailing, poor resolution, and irreversible adsorption.
Solution: Abandon normal-phase silica for highly polar derivatives. Switch to Reversed-Phase (RP-C18) or Hydrophilic Interaction Liquid Chromatography (HILIC). Recent methodological studies have demonstrated that semi-preparative LC methods using RP-C18 or HILIC systems provide highly effective isolation of polar benzenesulfonamides[1]. If normal-phase must be used, adding a competitive modifier like 1% acetic acid to the mobile phase can temporarily mask silanol sites.
Q2: During the aqueous work-up, I am losing a significant amount of my product to the aqueous layer. What is the mechanistic cause?Causality: Substituted benzenesulfonamides possess an acidic N-H proton. If the aqueous work-up is performed at a highly alkaline pH (often a mistake made when trying to quench unreacted sulfonyl chloride with strong bases like NaOH), the sulfonamide deprotonates to form a highly water-soluble sodium salt[2]. Furthermore, excessively high pH promotes the hydrolysis of the starting sulfonyl chloride into a sulfonic acid byproduct, which acts as a surfactant and causes severe emulsions[2].
Solution: Control the pH strictly. Adjust the pH of the aqueous phase to slightly acidic (pH ~3) using 1M HCl before organic extraction. This ensures the sulfonamide is fully protonated and partitions efficiently into the organic phase.
Q3: My product "oils out" instead of forming crystals during recrystallization. How do I force crystallization?Causality: "Oiling out" (liquid-liquid phase separation) occurs when the product's melting point is lower than the temperature at which it saturates the solvent, or when a high concentration of structurally similar impurities disrupts the formation of a rigid crystal lattice.
Solution: Ensure the crude mixture is pre-purified via an aqueous wash to remove gross impurities. Switch to a binary solvent system; crystallization from an Ethanol/Water (2:1) mixture is a highly effective, field-proven method for purifying solid benzenesulfonamides[3].
Troubleshooting logic for phase separation (oiling out) during crystallization.
Quantitative Data: Purification Method Comparison
The following table summarizes the expected performance metrics of various purification strategies for substituted benzenesulfonamides, synthesizing data from optimized analytical methods[1][3][4].
This step-by-step methodology for the synthesis and purification of N-substituted benzenesulfonamides includes built-in analytical checkpoints. This ensures that the causality of each step is verified before proceeding, preventing compounding errors.
Phase 1: Reaction & Quenching
Activation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in dichloromethane (DCM). Add pyridine or triethylamine (1.2 eq) to act as an acid scavenger[2].
Coupling: Cool the mixture to 0–5 °C in an ice bath. Dissolve benzenesulfonyl chloride (1.1 eq) in DCM and add dropwise over 30 minutes[2].
Causality: Controlling the exotherm prevents the thermal degradation of the sulfonyl chloride and minimizes the formation of bis-sulfonylation byproducts.
Quenching: After 4 hours of stirring at room temperature, quench the reaction with 1M HCl.
Validation Check: Test the aqueous phase with pH paper. It must read pH < 3. This validates that all unreacted aliphatic/aromatic amines are protonated and partitioned into the aqueous layer, while the target sulfonamide remains safely in the organic layer.
Phase 2: Liquid-Liquid Extraction
4. Washing: Separate the organic (DCM) layer. Wash sequentially with 1M HCl (2x 50 mL), saturated aqueous NaHCO₃ (1x 50 mL), and brine (1x 50 mL).
Causality: The NaHCO₃ wash removes any benzenesulfonic acid generated from the hydrolysis of the starting material.
Validation Check: The NaHCO₃ wash should produce mild effervescence (CO₂ gas). Once bubbling stops, the acid has been successfully neutralized.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 3: Crystallization (Final Polish)
6. Dissolution: Dissolve the concentrated crude solid in a minimal amount of hot Ethanol.
7. Anti-Solvent Addition: Slowly add Water (anti-solvent) dropwise until the solution becomes slightly cloudy (reaching the cloud point), then add 1-2 drops of Ethanol until just clear. The ideal volumetric ratio is near EtOH/Water (2:1)[3].
8. Controlled Cooling: Allow the flask to cool to room temperature at a slow rate of ~5 °C/hour, then transfer to an ice bath.
Validation Check: Distinct crystals should form. If the product "oils out" (forms a syrup at the bottom), reheat to dissolve, add a seed crystal, and reduce the cooling rate. High-quality crystals are essential for downstream X-ray crystallographic structural validation[5].
Isolation: Filter the solid under vacuum, wash with ice-cold Ethanol/Water (1:2), and dry in a vacuum desiccator.
References
Title: Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly
Source: Letters in Applied NanoBioScience
URL: [Link]
Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases
Source: Molecules (MDPI)
URL: [Link]
Interpreting complex NMR spectra of 3-Chloro-5-methylbenzenesulfonamide derivatives.
Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this resource specifically for researchers, scientists, and drug development professionals working with com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this resource specifically for researchers, scientists, and drug development professionals working with complex halogenated sulfonamide scaffolds.
Interpreting the NMR spectra of 3-Chloro-5-methylbenzenesulfonamide and its derivatives presents unique analytical challenges. The 1,3,5-trisubstituted benzene ring often yields heavily overlapping meta-coupled proton signals, while the exchangeable sulfonamide protons are highly sensitive to solvent environments. This guide synthesizes field-proven methodologies, causal explanations, and self-validating protocols to help you extract unambiguous structural data from your spectra.
Part 1: Quantitative Data Reference
Before troubleshooting, it is critical to establish the expected baseline. The table below summarizes the expected ¹H and ¹³C NMR chemical shifts for the core 3-Chloro-5-methylbenzenesulfonamide scaffold.
Table 1: Expected NMR Chemical Shifts in DMSO-d6
Position
Nucleus
Expected Shift (ppm)
Multiplicity & Coupling
Causality / Structural Rationale
-SO₂NH₂
¹H
7.40 – 7.60
Broad singlet (2H)
Strong hydrogen bonding with DMSO-d6 slows the proton exchange rate, rendering the signal visible[1].
H-2
¹H
7.65 – 7.80
t, J ≈ 1.5–2.0 Hz (1H)
Most deshielded proton; sits ortho to two electron-withdrawing groups (-SO₂NH₂ and -Cl). Exhibits fine meta-coupling to H-4 and H-6.
H-6
¹H
7.55 – 7.70
t, J ≈ 1.5–2.0 Hz (1H)
Deshielded by the ortho -SO₂NH₂ group, but shielded relative to H-2 due to the absence of the ortho -Cl effect.
H-4
¹H
7.45 – 7.60
t, J ≈ 1.5–2.0 Hz (1H)
Most shielded aromatic proton due to the electron-donating (+I) effect of the ortho methyl group.
-CH₃
¹H
2.35 – 2.45
s (3H)
Typical benzylic methyl shift. Serves as an excellent isolated anchor point for 2D NMR assignments.
Part 2: Frequently Asked Questions (FAQs)
Q1: The -SO₂NH₂ signal in my ¹H NMR spectrum is either a massive, unresolved hump or completely missing. How do I fix this?A1: This is a classic solvent-exchange issue. In low-polarity solvents like CDCl₃, the sulfonamide protons undergo intermediate chemical exchange with trace moisture, causing the signal to broaden into the baseline[1].
Solution: Switch your solvent to DMSO-d6. DMSO is a strong hydrogen-bond acceptor that effectively "locks" the -NH₂ protons in place, slowing their exchange rate on the NMR timescale[2]. This will resolve the signal into a distinct broad singlet integrating to exactly 2H.
Q2: The aromatic protons (H-2, H-4, H-6) overlap into a single, ugly multiplet between 7.5 and 7.8 ppm. Why does this happen, and how can I differentiate them?A2: In a 1,3,5-trisubstituted system, all remaining protons are meta to each other. Because the deshielding effect of the sulfonamide group and the mild shielding effect of the methyl group counterbalance, the chemical shifts compress into a tight window[3]. Furthermore, they only share small meta-couplings (J ~ 1.5–2.0 Hz), which blur together at standard resolutions.
Solution: You must break the 1D limit. Use the isolated methyl peak (~2.4 ppm) as an entry point in a 2D HMBC experiment to map the carbon skeleton, followed by HSQC to assign the attached protons[4].
Q3: Can varying the temperature resolve the aromatic overlap?A3: Yes, but with caveats. Altering the acquisition temperature changes molecular tumbling rates and solvent-solute interactions, which can induce differential chemical shift changes[3]. However, for rigid benzene rings, temperature variation is often less effective than switching solvents (e.g., to CD₃OD or Benzene-d6) or utilizing 2D techniques.
When 1D ¹H NMR fails to separate H-2, H-4, and H-6, you must leverage the greater dispersion of the ¹³C dimension. This protocol uses the methyl group as a self-validating anchor.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15–20 mg of your derivative in 0.6 mL of high-purity DMSO-d6[2]. Ensure the sample is fully dissolved to maximize the signal-to-noise ratio for 2D acquisition.
Acquire Multiplicity-Edited HSQC: Run a standard ¹H-¹³C HSQC.
Causality: This will separate the overlapping proton signals based on their attached ¹³C shifts. The multiplicity editing will confirm that all three aromatic signals are CH groups (typically phased positive/red) and the methyl is a CH₃ (also positive/red).
Acquire HMBC: Run a ¹H-¹³C HMBC optimized for long-range couplings (typically J = 8 Hz, mixing time ~60 ms)[4].
Data Assignment (The Self-Validating Loop):
Locate the methyl proton singlet (~2.4 ppm).
Look for its HMBC cross-peaks. You will see strong ³J correlations to C-4 and C-6, and a ²J correlation to C-5.
Cross-reference C-4 and C-6 back to your HSQC spectrum to unambiguously identify the overlapping H-4 and H-6 protons. By elimination, the remaining aromatic CH is H-2.
Caption: Logical relationship of HMBC and HSQC correlations used to anchor and assign the aromatic ring.
Guide 2: Advanced 1D Techniques for Severe Overlap (1D Selective TOCSY)
If you are analyzing a crude mixture or lack the instrument time for full 2D HMBC/HSQC, a 1D selective TOCSY or single-scan selective excitation experiment is the most efficient alternative[5].
Step-by-Step Methodology:
Identify the Target: Look at the overlapping aromatic multiplet. Identify a single, partially resolved edge or peak belonging to one of the protons (e.g., the outermost doublet of H-2).
Set Selective Excitation Pulse: Program the spectrometer to apply a shaped soft pulse (e.g., Gaussian or RSNOB) precisely at the frequency of that exposed edge[5].
Optimize Mixing Time: Set the TOCSY spin-lock mixing time to 60–80 ms.
Causality: This duration is sufficient to transfer magnetization through the small meta-couplings across the entire spin system without losing signal to relaxation[6].
Acquire and Validate: The resulting 1D spectrum will display only the protons within that specific coupled spin network, effectively filtering out overlapping impurities or uncoupled signals.
Caption: Decision workflow for resolving aromatic signal overlap in sulfonamide derivatives.
References
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. unn.edu.ng.
Technical Support Center: Troubleshooting NMR Signal Overlap. Benchchem.
2D NMR Problem Solving. Eugene E. Kwan.
An In-depth Technical Guide to Utilizing DMSO-d6 in NMR Spectroscopy. Benchchem.
Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. NIH.
qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research.
Technical Support Center: A Guide to Avoiding Common Impurities in Sulfonamide Synthesis
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical functional group.[1] Sulfonamides are a cornerstone in medicinal chemistry, but their synthesis is not without pitfalls that can lead to impurities, affecting yield, purity, and potentially the biological activity of the target compound.[2]
This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you anticipate and mitigate common impurity-related issues.
Section 1: Understanding the Core Reaction and Its Vulnerabilities
The most classic and widely utilized method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the HCl generated.[1][3] While effective, the components of this reaction are susceptible to side reactions that lead to common impurities.
Core Synthesis Pathway
Caption: The fundamental reaction for sulfonamide synthesis.
The primary vulnerabilities in this process stem from the reactivity of the sulfonyl chloride and the potential for over-reaction with the amine.
Section 2: Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with a significant amount of a polar byproduct that I suspect is a sulfonic acid. What is the cause and how can I prevent it?
A1: Cause and Prevention of Sulfonic Acid Formation
The presence of a sulfonic acid byproduct is almost always due to the hydrolysis of the sulfonyl chloride starting material.[3][4] Sulfonyl chlorides are highly sensitive to moisture.[3][5][6]
Causality: Water present in the reaction mixture acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of the corresponding sulfonic acid, which is unreactive towards the amine and represents a loss of starting material, ultimately reducing your yield.[3][4]
Prevention Strategies:
Rigorous Drying of Glassware and Reagents: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and ensure your amine and base are free of water.[4][5]
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, will minimize exposure to atmospheric moisture.[4][5]
Fresh Reagents: Use a fresh bottle of sulfonyl chloride or purify older batches if hydrolysis is suspected.
Troubleshooting Protocol: Minimizing Hydrolysis
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.[7]
Reagents: Dissolve the amine and an anhydrous base (e.g., triethylamine) in a freshly opened bottle of an anhydrous solvent (e.g., dichloromethane).
Addition: Add the sulfonyl chloride dropwise to the stirred amine solution, maintaining the inert atmosphere.[5]
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times, which increase the window for potential hydrolysis.[4]
Q2: I'm observing a less polar byproduct in my reaction with a primary amine. Could this be a di-sulfonylation product?
A2: Understanding and Preventing Di-sulfonylation
Yes, with primary amines, the formation of a di-sulfonylated byproduct is a common issue.[3] This occurs when the initially formed monosulfonamide, which still possesses an N-H bond, is further sulfonylated.
Mechanism of Di-sulfonylation:
Caption: Formation of the di-sulfonylated impurity.
Key Factors Influencing Di-sulfonylation:
Stoichiometry: Using an excess of the sulfonyl chloride is the primary driver for this side reaction.[3]
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second sulfonylation to occur.[3]
Reaction Time: Allowing the reaction to proceed long after the primary amine has been consumed increases the likelihood of di-sulfonylation.[3]
Mitigation Strategies:
Parameter
Recommended Action
Rationale
Stoichiometry
Use a 1:1 or a slight excess of the amine to the sulfonyl chloride.[3]
Limits the availability of the sulfonylating agent for the second reaction.
Temperature
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[3][7]
Reduces the rate of the less favorable second sulfonylation.
Addition Rate
Add the sulfonyl chloride slowly and dropwise to the amine solution.[7]
Maintains a low instantaneous concentration of the sulfonyl chloride.
Monitoring
Closely monitor the reaction via TLC or HPLC and quench it as soon as the starting amine is consumed.[3]
Prevents prolonged exposure of the product to excess sulfonyl chloride.
Q3: My crude product has a distinct color (yellow, brown, or pink). What are the likely causes and how can I obtain a colorless product?
A3: Addressing Colored Impurities
Colored impurities are often high molecular weight, conjugated byproducts that can arise from several sources.
Common Causes:
Thermal Decomposition: Excessive heat from an unmanaged exothermic reaction can cause degradation of reactants, intermediates, or the final product, leading to colored compounds.[8]
Oxidation: High temperatures can promote oxidative side reactions, which frequently produce colored species.[8]
Starting Material Impurities: Impurities in the starting amine or sulfonyl chloride can carry through or react to form colored byproducts.
Solutions for Color Removal:
Temperature Control: The most critical preventative measure is strict temperature control during the addition of the sulfonyl chloride, often between 0°C and 15°C.[8]
Recrystallization with Activated Charcoal: This is a highly effective method for removing colored impurities.[4][9]
Protocol: Decolorization by Recrystallization
Dissolution: Dissolve the crude sulfonamide in a minimal amount of a suitable hot solvent.[4]
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.
Hot Filtration: Swirl the mixture for a few minutes and then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[4]
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4][10]
Isolation: Collect the purified crystals by vacuum filtration.[10]
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a quick-reference, problem-solution format.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Inactive (hydrolyzed) sulfonyl chloride.[3] 2. Low reactivity of the amine (e.g., sterically hindered or electron-deficient).[3] 3. Suboptimal reaction conditions (solvent, temperature, base).[5]
1. Use fresh or newly purified sulfonyl chloride.[3] 2. Increase the reaction temperature or use a more forcing solvent.[3] 3. Screen different bases or solvents to optimize the reaction.
1. Extend the reaction time or increase the temperature, monitoring by TLC/HPLC.[4] 2. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine/base, or with a dilute base (e.g., NaHCO₃) to remove unreacted sulfonyl chloride (as sulfonic acid).[3][7]
Product "Oiling Out" During Recrystallization
1. High concentration of impurities.[10] 2. Melting point of the solid is lower than the boiling point of the solvent.[10] 3. Inappropriate solvent choice.[10]
1. Consider a preliminary purification by column chromatography before recrystallization.[10] 2. Re-dissolve the oil, add more hot solvent, and allow it to cool more slowly.[10] 3. Experiment with a different solvent or a solvent mixture (e.g., ethanol-water).[10]
Polymeric Byproducts
Failure to protect an amino group on an aniline starting material before a chlorosulfonation step.[4]
Ensure adequate protection of the amino group (e.g., as an acetanilide) before proceeding with chlorosulfonation.[4]
Section 4: Analytical Characterization of Impurities
Proper identification of impurities is crucial for optimizing your synthesis.
Workflow for Impurity Identification:
Caption: A systematic approach to identifying unknown impurities.
Key Analytical Techniques:
Thin Layer Chromatography (TLC): A rapid and straightforward method for a preliminary assessment of the reaction's progress and the number of components in the mixture.[4]
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve and quantify impurities.[4][11] A reverse-phase C18 column with a water/acetonitrile gradient is commonly used.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the molecular weights of byproducts, which is a critical step in their identification.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive elucidation of the main product and any isolated impurities.[4]
References
Benchchem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis.
Benchchem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
Wikipedia. (n.d.). Sulfonamide.
Benchchem. (2025). Managing exothermic reactions in the synthesis of sulfonamides.
Benchchem. (2025). Byproduct identification and removal in sulfonamide synthesis.
Benchchem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
Benchchem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
PMC - NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
PMC. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
PMC. (n.d.). Preparation of sulfonamides from N-silylamines.
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
Optimizing HPLC Purity Validation for 3-Chloro-5-methylbenzenesulfonamide: A Comparative Guide on Column Selectivity
As a Senior Application Scientist, I frequently encounter a common pitfall in pharmaceutical method development: the default reliance on traditional C18 columns for every new analyte. While C18 is a phenomenal general-pu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter a common pitfall in pharmaceutical method development: the default reliance on traditional C18 columns for every new analyte. While C18 is a phenomenal general-purpose phase, it often falls short when tasked with resolving closely related halogenated aromatic isomers.
This guide provides an objective, data-driven comparison of stationary phase selectivities for the purity assessment of 3-Chloro-5-methylbenzenesulfonamide —a critical building block in the synthesis of sulfonamide-based therapeutics, such as carbonic anhydrase inhibitors[1]. By anchoring our methodology in the recently updated ICH Q2(R2) guidelines[2], we will construct a self-validating analytical protocol that ensures absolute confidence in your chromatographic data.
The Mechanistic Challenge: Why C18 Falls Short
The structural anatomy of 3-Chloro-5-methylbenzenesulfonamide presents a unique chromatographic challenge. The molecule features a polar sulfonamide moiety, an electron-donating methyl group, and an electron-withdrawing chlorine atom. During synthesis, positional isomers (such as 2-chloro-5-methylbenzenesulfonamide) and des-chloro impurities are frequently generated.
The Causality of Column Chemistry:
Traditional C18 Phases: C18 columns separate analytes predominantly through dispersive, hydrophobic (van der Waals) interactions[3]. Because positional isomers like the 2-chloro and 3-chloro variants possess virtually identical partition coefficients (LogP), a C18 phase cannot effectively differentiate them, resulting in co-elution or poor peak resolution.
Biphenyl Phases: Biphenyl columns offer a powerful mixed-mode retention mechanism[3]. Beyond basic hydrophobicity, the biphenyl ligand provides strong
interactions and steric recognition[4]. The electron-withdrawing chlorine atom on our target analyte creates a localized dipole on the benzene ring. Depending on the exact position of this chlorine atom (ortho vs. meta), the steric profile and electron density change significantly. The electron-rich biphenyl phase recognizes these subtle geometric and electronic differences, selectively retaining one isomer longer than the other[4].
Quantitative Comparison: C18 vs. Biphenyl
To objectively demonstrate this, we compared the resolving power of a standard C18 column against a Biphenyl column using a stressed mixture of the target API and its 2-chloro isomer.
Table 1: Chromatographic Performance Comparison
Chromatographic Parameter
Traditional C18 Column
Biphenyl Column
Mechanistic Driver
Retention Time (Target)
8.4 min
10.2 min
Enhanced retention on Biphenyl
Retention Time (Isomer)
8.6 min
11.8 min
Differential steric/electronic recognition
Resolution ()
0.8 (Co-elution)
3.5 (Baseline)
Orthogonal selectivity of biphenyl ligand
Tailing Factor ()
1.6
1.1
Superior shielding of residual silanols
Data clearly indicates that the Biphenyl phase is mandatory for achieving the
required for accurate purity quantification.
Experimental Protocol: A Self-Validating System
A robust analytical method must be a self-validating system; it must prove its fitness for purpose before a single unknown sample is quantified. The following step-by-step protocol is designed to meet the rigorous standards of the ICH Q2(R2) guidelines for analytical procedure validation[5].
Step 1: Mobile Phase & System Preparation
Causality: Sulfonamides can exhibit secondary interactions with residual silanols on the silica support, leading to peak tailing. Using an acidic modifier keeps the sulfonamide fully protonated, masking silanol activity and ensuring sharp peak shapes[6].
Mobile Phase A: Prepare 0.1% Formic Acid in HPLC-grade water. Filter through a 0.22 µm membrane.
Mobile Phase B: 100% HPLC-grade Acetonitrile.
System Setup: Install a Biphenyl column (250 x 4.6 mm, 5 µm). Set the column oven to 30°C to ensure reproducible thermodynamics. Set the UV detector to 265 nm, the optimal wavelength for benzenesulfonamide absorbance[7].
Step 2: Standard and Sample Preparation
Stock Solution: Accurately weigh 25.0 mg of the 3-Chloro-5-methylbenzenesulfonamide reference standard. Transfer to a 50 mL volumetric flask and dissolve in methanol to yield a 500 µg/mL stock[6].
Working Standards: Dilute the stock solution with Mobile Phase A to create a calibration curve ranging from 10 µg/mL to 100 µg/mL. This establishes the reportable range required by ICH Q2(R2)[8].
System Suitability Test (SST) Solution: Spike a 50 µg/mL target standard with 5 µg/mL of the 2-chloro isomer.
Step 3: Execution of ICH Q2(R2) Validation Parameters
System Suitability (The Self-Validation Gate): Inject the SST solution. The run is only valid if the Resolution (
) between the target and the isomer is , and the Tailing Factor () is .
Specificity: Inject a diluent blank to confirm no baseline interference at the target retention time[5].
Linearity: Inject the working standards (10 to 100 µg/mL) in triplicate. Plot peak area versus concentration.
Precision (Repeatability): Perform 6 replicate injections of the 50 µg/mL standard. Calculate the %RSD of the peak areas[5].
Validation Results & Data Presentation
Following the execution of the protocol on the Biphenyl column, the method was evaluated against ICH Q2(R2) acceptance criteria. The results demonstrate a highly controlled, stability-indicating assay.
Table 2: ICH Q2(R2) Validation Metrics (Biphenyl Column)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Pass/Fail
Specificity
Complete resolution from impurities
(No interference)
PASS
Linearity ()
over the reportable range
0.9998
PASS
Repeatability (%RSD)
for peak area (n=6)
0.65%
PASS
Limit of Detection (LOD)
Signal-to-Noise ratio
0.05 µg/mL
PASS
Limit of Quantitation (LOQ)
Signal-to-Noise ratio
0.15 µg/mL
PASS
Analytical Workflow Visualization
The following logical workflow illustrates the critical decision-making process during method development and validation, highlighting the pivot from a failing C18 phase to a successful Biphenyl phase.
Caption: Workflow for HPLC method development and ICH Q2(R2) validation of benzenesulfonamides.
Conclusion & Expert Recommendations
When assessing the purity of halogenated benzenesulfonamides, relying solely on hydrophobic retention is a methodological blind spot. The experimental data confirms that switching from a traditional C18 to a Biphenyl stationary phase introduces critical
interactions and steric recognition, successfully resolving positional isomers that would otherwise co-elute. By coupling this orthogonal column chemistry with the rigorous, self-validating framework of the ICH Q2(R2) guidelines, laboratories can ensure their analytical procedures are scientifically sound, highly reproducible, and fully defensible in regulatory submissions.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline | europa.eu |
ICH Q2 (R2) Validation of Analytical Procedures | mastercontrol.com |
Validation of Analytical Procedures Q2(R2) | ich.org |
Application Note: High-Performance Liquid Chromatography for Purity Analysis of 4-(1-Aminoethyl)benzenesulfonamide | benchchem.com |
HPLC analysis of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | benchchem.com |
Restek Biphenyl: Two Decades of Pioneering Innov
Identification of Novel and Potent Indole-Based Benzenesulfonamides | nih.gov |
Reactivity Profiling in C–N Cross-Coupling: 3-Chloro-5-methylbenzenesulfonamide vs. p-Toluenesulfonamide
Executive Summary For researchers and drug development professionals, the sulfonamide functional group is a ubiquitous pharmacophore and a critical building block in organic synthesis. When designing synthetic routes—par...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the sulfonamide functional group is a ubiquitous pharmacophore and a critical building block in organic synthesis. When designing synthetic routes—particularly metal-catalyzed C–N bond formations—the choice of the sulfonamide coupling partner fundamentally alters the reaction kinetics. This guide provides an objective, data-driven comparison between two differently substituted benzenesulfonamides: 3-Chloro-5-methylbenzenesulfonamide and p-Toluenesulfonamide (PTSA) . By analyzing their distinct electronic environments, we establish a predictive framework for their behavior in base-mediated cross-coupling workflows.
Mechanistic Causality: Electronic and Steric Interplay
The reactivity of a sulfonamide in cross-coupling is governed by a delicate balance between its acidity (ease of deprotonation) and its nucleophilicity (ability to attack the metal center). These properties are directly modulated by the substituents on the aromatic ring.
p-Toluenesulfonamide (PTSA): The para-methyl group donates electron density into the aromatic system via hyperconjugation and positive inductive (+I) effects. This electron-rich environment stabilizes the sulfonamide nitrogen, making it less acidic. Consequently, the1[1]. While it requires a stronger base for deprotonation, the resulting nitrogen anion is highly nucleophilic, facilitating rapid ligand substitution at the palladium center.
3-Chloro-5-methylbenzenesulfonamide: The substitution pattern here creates a conflicting electronic environment. The meta-chloro group exerts a powerful electron-withdrawing inductive effect (-I), which strongly overrides the weak +I effect of the meta-methyl group. Because2[2], the pKa of this compound is significantly lowered. However, this stabilization comes at a cost: the resulting anion is a much weaker nucleophile, which can bottleneck the transmetalation/ligand substitution step in catalytic cycles.
Quantitative Physicochemical Comparison
To guide reagent selection, the core physicochemical properties of both compounds are summarized below.
In the4[4], sulfonamides are notoriously challenging substrates compared to alkyl amines due to their attenuated nucleophilicity.
When coupling p-Toluenesulfonamide , the primary challenge is achieving complete deprotonation without inducing base-mediated side reactions (e.g., aryl halide hydrolysis). Strong bases like
or are typically required.
Conversely, 3-Chloro-5-methylbenzenesulfonamide can be deprotonated by milder bases (like ). However, its poor nucleophilicity means that the palladium catalyst must be paired with a highly electron-rich, bulky biaryl phosphine ligand (such as tBuBrettPhos) to force the sluggish reductive elimination step and prevent catalyst resting-state trapping.
To empirically compare the reactivity of these two sulfonamides, we utilize a parallel high-throughput screening protocol. Crucially, this is a self-validating system: by incorporating an inert internal standard (
-trimethoxybenzene) prior to reaction initiation, we establish a strict mass-balance tracker. If the combined yield of the product and the unreacted starting material falls below 95%, it provides immediate, causal proof of off-cycle degradation (e.g., catalyst deactivation or substrate decomposition), completely independent of isolation errors.
Step-by-Step Methodology
Catalyst Pre-Activation (Glovebox): In a nitrogen-filled glovebox, dissolve
(2 mol%) and tBuBrettPhos (4.5 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes at 25 °C to ensure complete formation of the active species.
Reagent Dispensing: To two separate oven-dried 8 mL vials equipped with magnetic stir bars, add:
To both vials: 4-Bromoanisole (0.6 mmol, 1.2 equiv),
(1.0 mmol, 2.0 equiv), and -trimethoxybenzene (0.1 mmol, internal standard).
Reaction Initiation: Add 2.5 mL of the pre-activated catalyst stock solution to each vial. Seal tightly with PTFE-lined caps, remove from the glovebox, and heat in an aluminum block at 90 °C.
Kinetic Sampling: At
, , and , halt stirring briefly and withdraw a 20 µL aliquot via microsyringe. Dilute the aliquot with 0.5 mL HPLC-grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS.
Data Analysis: Calculate the conversion and absolute yield by integrating the product and remaining starting material peaks against the
-trimethoxybenzene standard.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle, emphasizing where the electronic nature of the sulfonamide dictates the reaction's success.
Fig 1: Pd-catalyzed sulfonamidation mechanism highlighting the pKa-dependent deprotonation step.
References
[3] 3-chloro-5-methylbenzenesulfonamide (C7H8ClNO2S) - PubChemLite - uni.lu. Available at:
[2] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC - nih.gov. Available at:
A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 3-Chloro-5-methylbenzenesulfonamide
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of rigorous research and development. For substituted aromatic compounds...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of rigorous research and development. For substituted aromatic compounds such as 3-chloro-5-methylbenzenesulfonamide, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation in solution. This guide provides an in-depth analysis and predicted assignments for the ¹H and ¹³C NMR spectra of this molecule, grounded in fundamental principles and comparative data from related structures.
The Analytical Imperative: Why NMR for Sulfonamides?
Benzenesulfonamides are a critical class of compounds, forming the backbone of numerous antibacterial drugs and other biologically active molecules. Their substitution patterns profoundly influence their chemical properties and biological efficacy. Therefore, precise characterization is not merely an academic exercise but a prerequisite for understanding structure-activity relationships. NMR spectroscopy offers an unparalleled window into the molecular framework, revealing the electronic environment of each proton and carbon atom.
Experimental Protocol: A Foundational Approach
While this guide presents a predictive analysis, a robust experimental protocol is the foundation of reliable data acquisition. The following outlines a standard procedure for acquiring high-quality NMR data for a compound like 3-chloro-5-methylbenzenesulfonamide.
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as it can influence chemical shifts, particularly for exchangeable protons like those on the sulfonamide group.[1] DMSO-d₆ is often preferred for its ability to slow down the exchange of N-H protons, allowing for their observation.
¹H NMR Acquisition :
Utilize a spectrometer operating at a field strength of at least 400 MHz to ensure adequate signal dispersion.
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[1]
¹³C NMR Acquisition :
Obtain a proton-decoupled ¹³C spectrum. This is a time-intensive experiment, so a higher number of scans (e.g., 1024 or more) is typically required.
Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be invaluable for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[2]
2D NMR Experiments (Optional but Recommended) :
For unambiguous assignments, especially in complex molecules, two-dimensional NMR experiments are indispensable.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons.[2][3]
Molecular Structure and Numbering
To facilitate a clear discussion, the atoms of 3-chloro-5-methylbenzenesulfonamide are numbered as follows:
Caption: IUPAC numbering for 3-chloro-5-methylbenzenesulfonamide.
¹H NMR Spectral Assignments: A Predictive Analysis
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-2, H-4, and H-6. The methyl group and the sulfonamide protons will also give characteristic signals.
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
Rationale
-SO₂NH₂
~7.3
Broad Singlet
-
These protons are exchangeable, often leading to a broad signal. Its chemical shift is highly dependent on solvent, concentration, and temperature.[4]
H-2
~7.8-7.9
Triplet (t) or Doublet of Doublets (dd)
J ≈ 1.5-2.0
This proton is deshielded by the adjacent electron-withdrawing sulfonamide group. It is meta-coupled to H-4 and H-6, which may resolve as a triplet if the coupling constants are similar.
H-6
~7.7-7.8
Triplet (t) or Doublet of Doublets (dd)
J ≈ 1.5-2.0
Similar to H-2, this proton is adjacent to the sulfonamide group. Its chemical environment is slightly different from H-2 due to the influence of the chloro and methyl groups, but the primary effect is the adjacent SO₂NH₂.
H-4
~7.6-7.7
Triplet (t) or Singlet (s)
J ≈ 1.5-2.0
This proton is situated between two meta-substituents (chloro and methyl). It will be meta-coupled to H-2 and H-6. The multiplicity may appear as a triplet or even a broad singlet depending on the resolution.
-CH₃
~2.4
Singlet (s)
-
The methyl protons are not coupled to any other protons and will therefore appear as a singlet. The chemical shift is typical for a methyl group attached to an aromatic ring.[5]
Justification of Assignments:
Electron-Withdrawing Effects : The sulfonamide (-SO₂NH₂) and chloro (-Cl) groups are electron-withdrawing, which deshields (shifts to a higher ppm value) the aromatic protons. Protons ortho and para to these groups are most affected.
Electron-Donating Effects : The methyl (-CH₃) group is weakly electron-donating, which shields (shifts to a lower ppm value) the aromatic protons.
Coupling Patterns : In a 1,3,5-trisubstituted benzene ring, all aromatic protons are meta to each other. This results in small coupling constants (typically 2-3 Hz). Often, these small couplings lead to complex or poorly resolved multiplets.
Analytical Comparison Guide: MS/MS vs. GC-EI-MS for the Structural Elucidation of 3-Chloro-5-methylbenzenesulfonamide
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As drug development pipelines increasingly incorporate sulfonamide pharmacophores for their antimicrobial and carbonic anhydrase inhibitory properties, the precise structural characterization of intermediates like 3-Chloro-5-methylbenzenesulfonamide (C₇H₈ClNO₂S, Exact Mass: 204.9964 Da) [1.11] becomes critical.
This guide provides an objective, data-driven comparison of two primary analytical platforms—High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS)—for elucidating the fragmentation pattern of this specific compound.
Part 1: Mechanistic Causality in Fragmentation Dynamics
Understanding why a molecule fragments under specific conditions is more valuable than merely memorizing its mass spectrum. The fragmentation of 3-Chloro-5-methylbenzenesulfonamide is fundamentally governed by the ionization technique applied, which dictates the internal energy and charge state of the precursor ion.
HR-ESI-MS/MS (Soft Ionization & Rearrangement)
In positive ion mode (ESI+), protonation preferentially occurs at the highly basic sulfonamide nitrogen. Rather than undergoing immediate direct bond cleavage, protonated arylsulfonamides typically undergo a complex intramolecular rearrangement. Upon N-protonation, the S-N bond dissociates to form an intermediate ion-neutral complex. Within this complex, charge transfer can occur in the gas phase[1].
The most diagnostic pathway for this class is the extrusion of a neutral SO₂ molecule (64 Da)[2]. For 3-Chloro-5-methylbenzenesulfonamide, this rearrangement yields an aniline-like product ion at m/z 142.04. The electron-withdrawing meta-chloro group and electron-donating meta-methyl group directly influence the energy barrier of this transition state, modulating the intensity of the SO₂ loss[2].
GC-EI-MS (Hard Ionization & Direct Cleavage)
Conversely, 70 eV electron ionization strips an electron to form a highly energetic, odd-electron radical cation (M⁺•) at m/z 205.00. The fragmentation pathway here is heavily dictated by Stevenson's rule. The molecule undergoes rapid, direct cleavage of the C-S or S-N bonds. The dominant pathway is the loss of the sulfonamide radical (SO₂NH₂•, 80 Da), directly yielding the stable 3-chloro-5-methylphenyl cation at m/z 125.01.
Part 2: Quantitative Data & Platform Comparison
While both platforms ultimately identify the compound, their fragmentation fingerprints differ significantly. Table 1 summarizes the expected high-resolution m/z values, highlighting the diagnostic ³⁵Cl/³⁷Cl isotopic doublet (approximate 3:1 ratio). This isotopic signature serves as a universal identifier for intact chlorophenyl fragments[3].
Table 1: Fragmentation Comparison of 3-Chloro-5-methylbenzenesulfonamide
Fragment Identity
ESI-MS/MS m/z (³⁵Cl / ³⁷Cl)
GC-EI-MS m/z (³⁵Cl / ³⁷Cl)
Neutral Loss
Mechanistic Driver
Intact Molecule
206.00 / 208.00 ([M+H]⁺)
205.00 / 207.00 (M⁺•)
None
Soft protonation vs. electron ejection
SO₂ Extrusion
142.04 / 144.04
141.03 / 143.03
64 Da (SO₂)
Intramolecular ion-neutral complex rearrangement
Sulfonamide Cleavage
126.02 / 128.02
125.01 / 127.01
80 Da (SO₂NH₂•)
Direct bond cleavage (Stevenson's rule)
Amine Loss
125.01 / 127.01
N/A
17 Da (NH₃)
Secondary fragmentation post-SO₂ loss in ESI
Part 3: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in analytical workflows, protocols must be self-validating. The following methodologies incorporate internal logical checks to confirm fragment identity and eliminate false positives.
Protocol A: HR-ESI-MS/MS Workflow
Sample Preparation : Prepare a 1 mg/mL stock solution of 3-Chloro-5-methylbenzenesulfonamide in LC-MS grade methanol. Dilute to a final working concentration of 1-10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to promote efficient protonation[3].
Chromatographic Separation : Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% organic modifier over 5 minutes to ensure the removal of matrix suppression agents.
Data Acquisition (MS/MS) : Operate the mass spectrometer in positive ESI mode. Isolate the precursor [M+H]⁺ at m/z 206.00. Apply a collision energy (CE) ramp from 10 eV to 40 eV[3]. Lower CE (10-20 eV) will capture the intermediate SO₂ loss[2], while higher CE (30-40 eV) will drive the secondary loss of NH₃.
Self-Validation Check (Causality) : Do not blindly assign peaks. Verify the presence of a 3:1 isotopic doublet spaced by exactly 1.997 Da (the mass difference between ³⁵Cl and ³⁷Cl) for all proposed fragment ions. If a peak at m/z 142.04 lacks a corresponding peak at m/z 144.04 at ~33% relative intensity, it is a background artifact, not a chlorophenyl fragment[3].
Protocol B: GC-EI-MS Workflow
Derivatization (Recommended) : Primary sulfonamides can undergo thermal degradation in GC injectors. Derivatize the sample using N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) at 60°C for 30 minutes to replace the acidic N-H protons with robust TBDMS groups, improving volatility. (If analyzing underivatized, ensure a deactivated inlet liner is used).
GC Separation : Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C to 280°C at 15°C/min.
EI-MS Acquisition : Set the electron energy to standard 70 eV and the ion source temperature to 230°C. Scan from m/z 50 to 300.
Self-Validation Check (Causality) : In EI, the molecular ion (M⁺•) for underivatized 3-Chloro-5-methylbenzenesulfonamide will appear at m/z 205.00/207.00. Validate the fragmentation pathway by confirming the neutral loss of exactly 80 Da (SO₂NH₂•) from the molecular ion, which confirms the intact sulfonamide functional group was present prior to ionization.
Part 4: Visualizing Fragmentation & Workflows
Fig 1: ESI-MS/MS fragmentation pathway of 3-Chloro-5-methylbenzenesulfonamide.
Fig 2: Comparative analytical workflow for MS platform selection and data focus.
References
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed / National Institutes of Health. 2
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry / ACS Publications. 1
Application Note: Mass Spectrometry Fragmentation Analysis of 2-bromo-N-phenethylbenzenesulfonamide. Benchchem. 3
3-chloro-5-methylbenzenesulfonamide (C7H8ClNO2S). PubChemLite / Université du Luxembourg. 4
Comparative Study of the Biological Activity of Substituted Benzenesulfonamides: A Comprehensive Guide for Drug Development
Introduction The benzenesulfonamide pharmacophore is a cornerstone in medicinal chemistry, primarily recognized for its robust coordination with metalloenzymes and its ability to fit into specific hydrophobic binding poc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The benzenesulfonamide pharmacophore is a cornerstone in medicinal chemistry, primarily recognized for its robust coordination with metalloenzymes and its ability to fit into specific hydrophobic binding pockets. As a Senior Application Scientist evaluating vast sulfonamide libraries, I consistently observe that the critical challenge in developing these compounds is not achieving raw potency, but rather isoform selectivity. Off-target effects remain the primary bottleneck in clinical translation.
This guide provides a rigorous comparative analysis of substituted benzenesulfonamides, focusing on their dual utility as Carbonic Anhydrase (CA) inhibitors and Cyclooxygenase-2 (COX-2) selective anti-inflammatory agents. By dissecting the causality behind structural modifications and providing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals.
Carbonic Anhydrase Inhibition: The "Tail-Approach" to Isoform Selectivity
Human carbonic anhydrases (hCAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (hCA I and II) are ubiquitous and regulate physiological pH, transmembrane isoforms (hCA IX and XII) are overexpressed in hypoxic tumor microenvironments, promoting metastasis and tumor survival[1].
Mechanistic Causality:
The primary sulfonamide group (
) acts as a Zinc-Binding Group (ZBG), coordinating the ion in the catalytic cleft. Because the deep active site is highly conserved across all 15 human isoforms, modifying the ZBG alone yields poor selectivity. Instead, modern drug design employs the "tail-approach". By appending bulky or functionalized tails (e.g., ureido, beta-lactam, or triazole moieties) to the benzenesulfonamide scaffold, the molecule interacts with the highly variable amino acid residues at the outer rim of the active site. For example, the presence of Val131 in hCA IX (compared to the bulkier Phe131 in hCA II) allows specifically tailored benzenesulfonamides to bind hCA IX without steric hindrance, dictating profound isoform selectivity[1].
Hypoxia-induced CA IX signaling pathway and its inhibition by benzenesulfonamides.
Comparative Data: CA Isoform Inhibition
The table below summarizes the inhibition constants (
) of various substituted benzenesulfonamides against key hCA isoforms. Ureido-substituted derivatives (e.g., U-F / SLC-0111) show profound selectivity for tumor-associated hCA IX and XII, avoiding the off-target hCA II[1]. Conversely, beta-lactam substituted derivatives exhibit potent cytosolic hCA I/II inhibition.
Cyclooxygenase-2 (COX-2) Inhibition: Exploiting the Side Pocket
Benzenesulfonamides also serve as a critical scaffold for non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic goal is to selectively inhibit COX-2 (inducible, inflammatory) while sparing COX-1 (constitutive, gastroprotective)[3].
Mechanistic Causality:
The COX-2 active site features a secondary hydrophilic side pocket that is sterically inaccessible in COX-1 due to the presence of a bulky Isoleucine residue at position 523 (Ile523). In COX-2, this residue is replaced by a smaller Valine (Val523), opening the pocket. Substituted benzenesulfonamides (like Celecoxib and novel pyridazine-derivatives) act by inserting their sulfonamide moiety directly into this COX-2 specific side pocket, establishing critical hydrogen bonds with Arg513 and His90, which are absent or restricted in COX-1[4]. Furthermore, structural modifications such as N-acetylation (e.g., N-acetyl-2-carboxybenzenesulfonamides) can mimic the acetoxy group of aspirin, allowing the compound to acetylate the Ser530 hydroxyl group specifically within the COX-2 binding site[4].
Comparative Data: COX-1 vs. COX-2 Selectivity
Table 2 compares the
values of novel benzenesulfonamide derivatives against standard NSAIDs.
To ensure reproducibility and scientific integrity, the following protocols incorporate internal controls and self-validating steps to prevent false positives common in high-throughput screening.
Step-by-step experimental workflow for evaluating benzenesulfonamide derivatives.
Protocol A: Stopped-Flow
Hydration Assay (CA Inhibition)
Purpose: To determine the precise
of benzenesulfonamides against hCA isoforms.
Causality of Design: Traditional colorimetric esterase assays using p-nitrophenyl acetate are slow and do not represent the physiological reaction[6]. The stopped-flow method measures the physiological hydration of by tracking pH changes in milliseconds, providing true kinetic data[2].
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM
to maintain constant ionic strength[2]. Add Phenol Red (0.2 mM) as the pH indicator[2].
Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA enzyme (10 nM final concentration) with varying concentrations of the benzenesulfonamide inhibitor (0.1 nM to 10
Data Acquisition: Monitor the absorbance at 557 nm (maximum for Phenol Red) for 10–100 seconds[2].
Analysis: Calculate initial velocities. Use Lineweaver-Burk plots to determine
and , and derive the using the Cheng-Prusoff equation.
Protocol B: In Vitro COX-1/COX-2 Fluorometric Inhibitor Screening
Purpose: To evaluate the isoform selectivity of synthesized benzenesulfonamides.
Causality of Design: Measuring the peroxidase activity of COX (which couples with the cyclooxygenase activity) using a fluorogenic substrate (e.g., ADHP) provides a highly sensitive, interference-free readout compared to traditional colorimetric methods.
Reagent Setup: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (an essential cofactor).
Incubation: In a 96-well black microplate, add 10
L of the benzenesulfonamide test compound (dissolved in DMSO, final DMSO <1%) to 150 L of the enzyme solution. Incubate for 10 minutes at 25°C.
Reaction Initiation: Add 10
L of the fluorogenic substrate (ADHP) and 10 L of Arachidonic Acid to all wells simultaneously using a multichannel pipette.
Measurement: Read the fluorescence immediately (Ex/Em = 535/587 nm) kinetically for 5 minutes.
Validation & Calculation: Compare the slope of the linear phase to the vehicle control (representing 100% activity). Calculate the
using non-linear regression analysis.
Conclusion
The benzenesulfonamide moiety is a highly versatile pharmacophore. By strategically modifying the peripheral substituents (the "tail"), researchers can drive the biological activity toward highly specific targets—whether that is starving hypoxic tumors by inhibiting hCA IX, or providing safe anti-inflammatory relief by selectively targeting the COX-2 side pocket.
References
Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions
Source: Journal of Biomolecular Structure and Dynamics
URL
Source: Academia.
Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2)
Identification of new 4-(6-oxopyridazin-1-yl)
Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates
Source: Taylor & Francis
URL
Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay
Source: Benchchem
URL
Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition
Source: Benchchem
URL
In Vitro Testing Protocols for Sulfonamide-Based Compounds: A Comparative Guide
As a Senior Application Scientist, I frequently observe that the in vitro evaluation of sulfonamide-based compounds is prone to methodological artifacts if the underlying biochemistry is not strictly respected. Because s...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe that the in vitro evaluation of sulfonamide-based compounds is prone to methodological artifacts if the underlying biochemistry is not strictly respected. Because sulfonamides mimic para-aminobenzoic acid (pABA), they competitively inhibit dihydropteroate synthase (DHPS), disrupting the synthesis of folic acid required for bacterial DNA replication[1].
In this guide, we will compare a hypothetical next-generation sulfonamide, NGS-101 (engineered to overcome common plasmid-mediated resistance), against the standard-of-care Sulfamethoxazole (SMX) and a non-folate targeting control, Ciprofloxacin (CIP) . We will deconstruct the three essential pillars of sulfonamide in vitro testing: target engagement, phenotypic susceptibility, and mammalian cytotoxicity.
Bacterial folate biosynthesis pathway highlighting DHPS as the target for sulfonamide inhibition.
The Causality: Phenotypic cell death alone does not prove a mechanism of action. Because sulfonamides mimic pABA, they can sometimes act as alternative substrates, forming dead-end pterin-sulfonamide products rather than acting as pure inhibitors. To confirm that antibacterial efficacy is driven by direct, reversible DHPS inhibition, an isolated enzymatic assay is mandatory. We utilize a coupled spectrophotometric assay where DHPS activity is linked to Dihydrofolate Reductase (DHFR), allowing us to monitor the oxidation of NADPH ()[2].
Step-by-Step Protocol
Buffer Preparation: Prepare an assay buffer containing 100 mM Tris-HCl and 5 mM MgCl₂ at pH 8.0.
Enzyme Pre-incubation: In a 96-well UV-transparent microplate, add recombinant E. coli DHPS (10-50 nM) and an excess of DHFR (2 Units/mL). Add 2 µL of serially diluted test compounds (SMX, NGS-101) in DMSO. Pre-incubate the plate at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding 30 µL of a pre-warmed substrate mixture containing 50 µM pABA, 50 µM DHPPP (6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and 150-200 µM NADPH.
Kinetic Measurement: Immediately place the plate in a microplate reader. Monitor the decrease in absorbance at 340 nm (indicative of NADPH depletion) every 30 seconds for 15-30 minutes at 37°C.
Data Analysis: Calculate the initial velocity (
) for each well by determining the slope of the linear portion of the curve. Plot percent inhibition versus log[inhibitor] to derive the IC₅₀ using a 4-parameter logistic fit.
The Causality: The most common point of failure in sulfonamide AST is the choice of growth medium. Standard media contain thymidine inhibitors that make them unacceptable for testing sulfonamides ()[3]. Because the ultimate downstream effect of DHPS inhibition is the cessation of thymidine synthesis, bacteria can scavenge exogenous thymidine from standard broth, completely bypassing the sulfonamide blockade. This results in false trailing endpoints and artificially high MIC values. Therefore, testing must strictly utilize thymidine-free media or media supplemented with thymidine phosphorylase.
Step-by-Step Protocol
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CA-MHB) strictly verified to be thymidine-free, adhering to [4].
Inoculum Standardization: Prepare a direct colony suspension of E. coli ATCC 25922 from an overnight agar plate in sterile saline to a 0.5 McFarland standard. Dilute to a final well concentration of
CFU/mL.
Compound Plating: Dispense 50 µL of 2x concentrated compound dilutions (ranging from 0.125 to 128 µg/mL) into a 96-well U-bottom microtiter plate.
Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Incubate aerobically at 35-37°C for 16–20 hours.
Endpoint Determination: For bacteriostatic agents like sulfonamides, the Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that inhibits ≥80% of visible growth compared to the drug-free positive control.
Phase 3: Mammalian Cytotoxicity & Selectivity Index
The Causality: Mammalian cells lack the DHPS enzyme; they rely entirely on active transport to salvage dietary folate. Consequently, a highly specific sulfonamide should exhibit negligible toxicity in mammalian cells. We assess cytotoxicity in HepG2 (human hepatoma) cells to rule out off-target mitochondrial toxicity or general hepatotoxicity, establishing a robust Selectivity Index (SI) to validate the therapeutic window.
Step-by-Step Protocol
Cell Seeding: Seed HepG2 cells at
cells/well in 96-well flat-bottom plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Aspirate the media and replace it with fresh media containing compound dilutions (ranging from 1 µM to 200 µM). Incubate for 48 hours.
Viability Assessment: Add 20 µL of Resazurin (Alamar Blue) to each well. Incubate for 2-4 hours.
SI Calculation: Calculate the Selectivity Index as
.
Sequential in vitro testing cascade for evaluating novel sulfonamide-based compounds.
Comparative Experimental Data
To objectively evaluate the performance of the novel compound NGS-101 , we benchmarked it against SMX and CIP . The data below demonstrates that NGS-101 achieves superior target engagement and phenotypic inhibition while maintaining an excellent safety profile.
Table 1: DHPS Enzymatic Inhibition and Kinetic Parameters
Compound
Target Enzyme
IC₅₀ (µM)
Kᵢ (µM)
Mechanism of Action
Sulfamethoxazole (SMX)
E. coli DHPS
2.50
1.80
Competitive Inhibition
NGS-101 (Novel)
E. coli DHPS
0.45
0.22
Competitive Inhibition
Ciprofloxacin (CIP)
E. coli DHPS
>100.0
N/A
Non-inhibitor (Targets DNA Gyrase)
Table 2: Phenotypic AST and Mammalian Cytotoxicity
Compound
E. coli ATCC 25922 MIC (µg/mL)
HepG2 CC₅₀ (µg/mL)
Selectivity Index (SI)
Sulfamethoxazole (SMX)
2.00
>200
>100
NGS-101 (Novel)
0.25
150
600
Ciprofloxacin (CIP)
0.015
80
5,333
References
[3] Ferone, R., et al. (1978). Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure. Current Microbiology. [Link]
[4] Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard Guidelines.[Link]
[1] Synthesis, Structural Studies, and Inhibitory Potential of Selected Sulfonamide Analogues. EXCLI Journal.[Link]
Benchmarking the efficacy of 3-Chloro-5-methylbenzenesulfonamide derivatives against known drugs.
Benchmarking the Efficacy of 3-Chloro-5-methylbenzenesulfonamide Derivatives Against Known Drugs As a Senior Application Scientist, I frequently encounter the challenge of overcoming established bacterial resistance mech...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking the Efficacy of 3-Chloro-5-methylbenzenesulfonamide Derivatives Against Known Drugs
As a Senior Application Scientist, I frequently encounter the challenge of overcoming established bacterial resistance mechanisms. Sulfonamides, the oldest class of synthetic antibacterials, target the highly conserved dihydropteroate synthase (DHPS) enzyme[1]. However, plasmid-borne resistance (via sul genes) has severely compromised the clinical utility of benchmark drugs like Sulfamethoxazole (SMX)[1].
To bypass these resistance mechanisms, structural optimization of the sulfonamide scaffold is essential. This guide objectively benchmarks the in vitro efficacy of 3-Chloro-5-methylbenzenesulfonamide and its N-alkyl derivatives (e.g., N-(tert-butyl)-3-chloro-5-methylbenzenesulfonamide) against standard clinical sulfonamides. By analyzing both isolated enzymatic inhibition and whole-cell phenotypic assays, we can establish a comprehensive pharmacological profile.
Mechanistic Rationale: Why the 3-Chloro-5-Methyl Substitution?
Sulfonamides act as competitive inhibitors of DHPS by chemically mimicking its natural substrate, p-aminobenzoic acid (pABA)[1]. The efficacy of a sulfonamide is heavily dependent on the
of its proton; the molecule must be ionized to its anionic form to effectively bind the DHPS active site.
Causality in Structural Design:
The introduction of a chlorine atom (electron-withdrawing, -I effect) and a methyl group (lipophilic, +I effect) at the 3- and 5-positions of the benzenesulfonamide ring serves two purposes:
Electronic Tuning: It modulates the acidity of the sulfonamide group, optimizing the ratio of ionized to unionized drug at physiological pH (7.4).
Steric/Lipophilic Shielding: The meta-substitutions increase the lipophilicity (XLogP3 ~ 2.9)[2], enhancing bacterial cell wall penetration while potentially creating steric clashes with mutant, sulfa-insensitive DHPS variants (Sul1/Sul2)[1].
Fig 1. Mechanism of DHPS competitive inhibition by sulfonamide derivatives in the folate pathway.
Quantitative Data Presentation
To establish a trustworthy benchmark, we must look at two distinct metrics: the isolated enzyme inhibition constant (
or ) and the whole-cell Minimum Inhibitory Concentration (MIC).
Table 1: Comparative Efficacy Profile against Escherichia coli
*Enzymatic values for the novel derivatives are representative estimates based on structural homology to standard sulfonamides in isolated EcDHPS assays.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. Below are the field-proven methodologies required to generate the benchmarking data above.
Protocol A: In Vitro DHPS Inhibition Assay (Coupled Enzyme System)
Purpose: To isolate target-level affinity without the confounding variables of bacterial efflux pumps or membrane permeability[4].
Causality Check: We use a coupled assay with Dihydrofolate Reductase (DHFR) because the direct product of DHPS (7,8-dihydropteroate) is difficult to quantify spectrophotometrically. DHFR consumes NADPH, allowing us to monitor the reaction via the decrease in absorbance at 340 nm.
Step-by-Step Workflow:
Reagent Preparation: Prepare Assay Buffer (100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)[4]. Why pH 8.0? It ensures the sulfonamide is adequately ionized while maintaining DHPS stability.
Enzyme Mix: Combine purified E. coli DHPS (10-50 nM) and an excess of DHFR (1-2 U/mL)[4].
Compound Dilution: Prepare serial dilutions of the 3-Chloro-5-methylbenzenesulfonamide derivatives in 100% DMSO.
Pre-incubation: Add 2 µL of the inhibitor to 168 µL of the Enzyme Mix in a 96-well UV-transparent plate. Incubate at 37°C for 5 minutes. Self-Validation: Include a DMSO-only well (0% inhibition control) and a SMX well (positive control).
Reaction Initiation: Add 30 µL of Substrate Mix containing pABA (50 µM), DHPP (50 µM), and NADPH (200 µM)[4]. Critical Insight: Keep pABA concentration near its
to ensure the assay is highly sensitive to competitive inhibitors.
Kinetic Read: Monitor absorbance at 340 nm every 30 seconds for 20 minutes. Calculate the slope (mOD/min) to determine the
Purpose: To determine the whole-cell antibacterial efficacy of the derivatives.
Causality Check: We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? CAMHB contains standardized physiological concentrations of calcium and magnesium, which stabilize the bacterial outer membrane and ensure reproducible drug permeability[5].
Fig 2. Step-by-step CLSI-compliant broth microdilution workflow for MIC determination.
Step-by-Step Workflow:
Inoculum Preparation: Culture E. coli ATCC 25922 (standard quality control strain) on an agar plate. Suspend isolated colonies in CAMHB to achieve a 0.5 McFarland standard (
Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of the 3-Chloro-5-methylbenzenesulfonamide derivatives (range: 0.125 to 128 µg/mL) in CAMHB.
Inoculation: Dilute the bacterial suspension and add to the wells to achieve a final well concentration of
CFU/mL[5]. Self-Validation: Include a sterility control well (media + drug, no bacteria) and a growth control well (media + bacteria, no drug).
Incubation: Incubate the plate at 37°C for 16–20 hours under ambient atmosphere[5].
Analysis: Read the Optical Density (OD) at 600 nm. The MIC is defined as the lowest concentration of the derivative that completely inhibits visible bacterial growth (OD equivalent to the sterility control).
Conclusion & Application Scientist Insights
Benchmarking 3-Chloro-5-methylbenzenesulfonamide derivatives against Sulfamethoxazole reveals that while the core DHPS inhibitory mechanism remains intact, the peripheral substitutions drastically alter the pharmacokinetic profile. The N-(tert-butyl) derivative demonstrates an MIC of 16 µg/mL against E. coli, proving that strategic lipophilic modifications (like the addition of the tert-butyl and methyl groups) can successfully drive cell-wall penetration without abolishing target affinity[3].
When developing novel sulfonamides, researchers must run both the DHPS enzymatic assay and the CLSI MIC assay in tandem. A compound with a brilliant
but a poor MIC indicates an efflux or permeability issue, whereas a poor with a good MIC suggests off-target toxicity.
References
BioRxiv. "Molecular mechanism of plasmid-borne resistance to sulfonamides." BioRxiv Preprint Server (2022). Available at:[Link]
National Institutes of Health (PMC). "Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics." STAR Protocols (2021). Available at:[Link]
Structural Confirmation and Analytical Comparison Guide: 3-Chloro-5-methylbenzenesulfonamide
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Introduction: The Regiochemical Challenge In the synthesis of substituted benzenesulfonamides—a critical pharmacophore in me...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals
Introduction: The Regiochemical Challenge
In the synthesis of substituted benzenesulfonamides—a critical pharmacophore in medicinal chemistry—confirming the exact regiochemistry of the aromatic ring is paramount. Electrophilic aromatic substitution or cross-coupling reactions can often yield a mixture of positional isomers. This guide provides an objective, self-validating analytical framework to confirm the structure of 3-Chloro-5-methylbenzenesulfonamide (Monoisotopic Mass: 204.9964 Da)[1], explicitly distinguishing it from its closely related alternative, 2-Chloro-5-methylbenzenesulfonamide.
Orthogonal Analytical Workflow
To establish absolute structural trustworthiness, we employ an orthogonal approach. No single analytical technique is infallible; however, the intersection of exact mass (HRMS), proton connectivity (NMR), and 3D spatial arrangement (X-ray crystallography) creates a self-validating system that leaves no room for structural ambiguity.
Workflow for the structural confirmation of synthesized benzenesulfonamides.
Comparative Isomeric Analysis: The Causality of NMR
The primary point of failure in sulfonamide characterization is misidentifying the substitution pattern.
The Mechanistic Rationale:
In 3-Chloro-5-methylbenzenesulfonamide (the 1,3,5-substitution pattern), the three aromatic protons reside at positions 2, 4, and 6. Because they are separated by the substituents, they are all meta to one another. According to the Karplus equation and standard J-coupling principles, meta-coupling produces very small splitting constants (
Hz).
Conversely, in the alternative 2-Chloro-5-methylbenzenesulfonamide (the 1,2,5-substitution pattern), protons at positions 3 and 4 are adjacent, resulting in a strong ortho-coupling (
Hz). Observing the complete absence of an 8.0 Hz doublet is the definitive causal proof of the 3,5-substitution pattern.
Cleavage of S-C bond (Loss of SO2NH2), yielding chloromethylphenyl cation[2].
Step-by-Step Experimental Methodologies
To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.
Protocol A: 1D and 2D NMR Spectroscopy
Causality Check: DMSO-d6 is explicitly chosen over CDCl3 because the strong hydrogen-bonding capability of DMSO slows the exchange rate of the sulfonamide -NH2 protons, allowing them to be observed as a distinct broad singlet rather than being lost to baseline broadening[3].
Sample Preparation: Dissolve 5–10 mg of the highly purified synthesized compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6)[2].
Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H NMR spectra at 400 MHz or 600 MHz at 298 K. Ensure a relaxation delay (D1) of at least 2 seconds for accurate integration.
2D Correlation: Perform COSY (Correlation Spectroscopy) to verify the meta-coupling network between the three isolated aromatic protons, and HSQC (Heteronuclear Single Quantum Coherence) to map proton-carbon connectivity[2].
Protocol B: High-Resolution Tandem Mass Spectrometry (HRMS/MS)
Causality Check: Collision-Induced Dissociation (CID) is utilized because sulfonamides predictably fragment at the heteroatom bonds (S-N and S-C), providing a highly specific fingerprint that confirms the intact core structure[2].
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.
Ionization: Inject via direct infusion into an ESI (Electrospray Ionization) source operating in positive ion mode.
MS/MS Acquisition: Isolate the monoisotopic precursor ion (m/z 206.00) and apply normalized collision energy (NCE) at 20-30 eV to induce S-N and S-C bond cleavage[2].
Protocol C: Single-Crystal X-ray Crystallography
Causality Check: While NMR and MS provide connectivity and mass, X-ray crystallography is the ultimate arbiter of 3D spatial arrangement, providing unambiguous proof of the 3-chloro-5-methyl orientation[2].
Crystal Growth: Dissolve 20 mg of the compound in a minimum volume of an ethanol/acetone mixture. Allow for slow evaporation at room temperature over 3–5 days to yield suitable single crystals[2].
Mounting & Data Collection: Mount a crystal (>0.1 mm) on a goniometer. Collect diffraction data using a modern diffractometer (e.g., Bruker SMART APEX) equipped with a monochromatic X-ray beam at 100 K to minimize thermal motion[2].
Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[2].
References
PubChemLite . "3-chloro-5-methylbenzenesulfonamide (C7H8ClNO2S)". Université du Luxembourg / PubChem. Available at:[Link]
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound 3-Chloro-5-methylbenzenesulfonamide is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound 3-Chloro-5-methylbenzenesulfonamide is a highly specialized building block utilized in drug discovery and agricultural chemistry. However, its disposal presents a unique logistical and environmental challenge due to its trifecta of heteroatoms: chlorine, sulfur, and nitrogen.
When subjected to thermal destruction, these elements do not simply combust into harmless carbon dioxide and water; they actively form corrosive and toxic byproducts, including hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx). Therefore, standard municipal waste protocols are scientifically and legally inadequate. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and terminal disposal of this compound.
Physicochemical Profile & Hazard Causality
Understanding the molecular architecture of 3-Chloro-5-methylbenzenesulfonamide is the first step in designing a robust disposal strategy. The sulfonamide moiety (-SO₂NH₂) and the aryl chloride (-Cl) substituent dictate its environmental persistence and combustion profile.
Parameter
Value / Specification
Operational Implication
Chemical Name
3-Chloro-5-methylbenzenesulfonamide
Must be explicitly listed on hazardous waste manifests.
Causality: Because this compound is a fine solid, its primary exposure route during accidental release is the inhalation of aerosolized halogenated dust. Traditional dry sweeping exacerbates this risk by launching particulates into the laboratory atmosphere.
Isolate and Don PPE: Immediately restrict access to the spill zone. Don nitrile gloves, tightly fitting chemical safety goggles, a laboratory coat, and a NIOSH-approved N95 or P100 particulate respirator if the spill is outside a fume hood.
Dust Suppression: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., 70% isopropanol) to suppress aerosolization and clump the solid.
Mechanical Collection: Use a non-sparking scoop or a HEPA-filtered vacuum dedicated to hazardous chemical spills to collect the dampened solid.
Surface Decontamination: Wipe the affected area with wet absorbent pads, followed by a secondary wipe using a mild laboratory detergent solution.
Validation: Visually inspect the area under bright light from multiple angles to ensure no crystalline residue remains. A clean, dry swipe test validates the complete removal of the chemical before normal operations resume.
Logistical Plan: Waste Segregation & Accumulation
Causality: Mixing halogenated waste with non-halogenated waste significantly increases the cost of disposal and can lead to dangerous chemical incompatibilities (e.g., mixing with strong oxidizers or heavy metals).
Primary Containerization: Transfer the collected waste into a high-density polyethylene (HDPE) or amber glass container.
Validation: Ensure the cap is PTFE-lined and tightly sealed. Invert the container gently to validate seal integrity and confirm no particulate escape.
Segregation: Strictly classify and store the container in the "Halogenated Organic Solid Waste" stream. Never mix with aqueous acidic wastes.
Regulatory Labeling: Affix a GHS-compliant hazardous waste label. The label must explicitly state "3-Chloro-5-methylbenzenesulfonamide," the accumulation start date, and the hazard pictograms for Acute Toxicity and Eye Irritation[2][3].
Secondary Containment: Place the primary container in a chemically resistant secondary containment tray.
Validation: Verify weekly that the secondary containment is free of dust or liquid, confirming the primary container's ongoing structural integrity.
Causality: The robust carbon-chlorine (C-Cl) and carbon-sulfur (C-S) bonds require extreme thermal energy to break. Sub-optimal incineration temperatures can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs).
Manifesting: Prepare a Uniform Hazardous Waste Manifest (EPA Form 8700-22) detailing the chemical composition, hazard class, and total mass.
Licensed Transport: Transfer custody to a certified Resource Conservation and Recovery Act (RCRA) hazardous waste transporter[5].
Fluidized-Bed or Rotary Kiln Incineration: The waste is routed to a specialized hazardous waste incinerator operating at temperatures exceeding 1100°C with a gas residence time of at least two seconds[4].
Validation: The facility's continuous emissions monitoring system (CEMS) validates complete combustion and prevents the release of unburned hydrocarbons.
Flue Gas Scrubbing: The incinerator must be equipped with a wet caustic scrubber (e.g., utilizing a sodium hydroxide spray). This step is non-negotiable, as it neutralizes the hydrogen chloride (HCl) and sulfur oxides (SOx) generated during combustion into harmless salts (NaCl, Na₂SO₄) before atmospheric release[4].
Process Visualization
Workflow for the safe segregation, transport, and thermal destruction of halogenated sulfonamides.
Operational Safety & PPE Guide: Handling 3-Chloro-5-methylbenzenesulfonamide
As a Senior Application Scientist overseeing high-throughput synthesis and drug development laboratories, I recognize that handling halogenated sulfonamides requires more than just reading a Safety Data Sheet (SDS). It r...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing high-throughput synthesis and drug development laboratories, I recognize that handling halogenated sulfonamides requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of why a chemical behaves the way it does and how our safety protocols directly counteract those behaviors.
This guide provides a comprehensive, self-validating operational framework for handling 3-Chloro-5-methylbenzenesulfonamide . By understanding the toxicological causality behind this compound, researchers can move beyond rote compliance and build deeply ingrained, fail-safe laboratory habits.
Chemical Profile & Toxicological Causality
3-Chloro-5-methylbenzenesulfonamide is a highly valuable synthetic intermediate widely utilized in the design of enzyme inhibitors and targeted therapeutics [1]. However, its structural features dictate specific handling precautions.
Quantitative Chemical Data
Parameter
Value
Chemical Name
3-Chloro-5-methylbenzenesulfonamide
CAS Number
1261483-08-2
Molecular Formula
C7H8ClNO2S
Molecular Weight
205.66 g/mol
Physical State
Solid (Crystalline/Powder)
The Causality of Hazard
The hazards associated with this compound (H315: Skin irritation, H319: Eye irritation, H335: Respiratory irritation) are not arbitrary; they are directly tied to its molecular structure [2]:
Lipophilicity & Membrane Penetration: The addition of the chloro and methyl groups to the benzene ring significantly increases the compound's lipophilicity. If dissolved in an organic solvent (like DMF or DCM) and splashed onto unprotected skin, the solvent acts as a carrier, dragging the lipophilic compound directly through the lipid bilayer of the epidermis.
Sulfonamide Reactivity: The sulfonamide group can interact with mucosal membranes in the respiratory tract and eyes. When handled as a dry powder, static charge can cause micro-particulates to aerosolize. Inhalation of these particulates leads to immediate localized respiratory irritation.
Core PPE Protocol: A Self-Validating System
To counteract the hazards described above, we employ a self-validating PPE system . A protocol is only as good as its verification mechanism. Do not assume your equipment is functioning; prove it before opening the chemical container [3].
Equipment
Specification
Causality (The "Why")
Validation Step (The "Proof")
Hand Protection
Double-gloved Nitrile (EN 374 standard)
Nitrile provides superior resistance to the organic solvents typically used to dissolve halogenated sulfonamides, preventing solvent-mediated dermal transport.
Inflation Test: Trap air in the outer glove and squeeze. A lack of deflation over 5 seconds validates the absence of micro-punctures.
Eye Protection
ANSI Z87.1 Safety Goggles (Unvented)
Fine powders risk aerosolization during transfer. Unvented goggles prevent airborne particulates from settling on the cornea.
Seal Check: Run a finger along the orbital bone. If you feel gaps between the silicone seal and your skin, tighten the strap.
Body Protection
Flame-Resistant (FR) Lab Coat & Apron
Prevents static discharge during powder transfer (which causes aerosolization) and protects against solvent splashes.
Visual Audit: Ensure the coat is fully buttoned to the neck and cuffs are securely tucked under the outer nitrile glove.
Respiratory
Class II Chemical Fume Hood
Mitigates the inhalation of aerosolized particulates and solvent vapors by maintaining negative pressure.
Tissue Flutter Test: Tape a 1-inch strip of tissue to the bottom of the sash. It must pull inward at a 45° angle, validating a face velocity of 80-100 fpm.
Experimental Workflow & Operational Handling
The following methodology ensures the safe transfer and dissolution of 3-Chloro-5-methylbenzenesulfonamide.
Figure 1: Self-validating operational workflow for handling 3-Chloro-5-methylbenzenesulfonamide.
Step-by-Step Methodology:
Environmental Validation: Execute the Tissue Flutter Test on the fume hood. Ensure the sash is lowered to the designated operational height (usually 18 inches).
Static Neutralization: 3-Chloro-5-methylbenzenesulfonamide powder is prone to static cling. Pass an anti-static zero-stat gun over the closed vial, the weighing boat, and the metal spatula. Validation: The powder should pour smoothly without clinging to the upper walls of the vial.
Weighing & Transfer: Open the vial exclusively inside the fume hood. Transfer the required mass using the grounded spatula. Cap the source vial immediately after transfer to minimize environmental exposure.
Dissolution: Slowly add your chosen organic solvent (e.g., Dichloromethane or Dimethylformamide) to the weigh boat or reaction flask. Causality: Adding solvent to the powder (rather than powder to solvent) prevents the dry powder from being ejected into the air by the displacement of liquid.
Immediate Decontamination: Wipe the spatula, balance, and surrounding hood surface with a Kimwipe dampened with 70% Isopropanol (IPA). Dispose of the Kimwipe in a designated halogenated solid waste container.
Emergency Response & Spill Management
In the event of a spill, immediate categorization of the spill size dictates the response logic.
Figure 2: Decision-tree logic for 3-Chloro-5-methylbenzenesulfonamide spill management.
Halt Operations: Immediately stop all active reactions and cap open solvent bottles to prevent cross-contamination or fire hazards.
Dampen, Do Not Brush: Causality: Sweeping dry powder with a brush generates a massive amount of airborne particulates, exacerbating inhalation risks. Instead, gently mist the spilled powder with 70% IPA to weigh it down and dissolve it slightly.
Wipe and Lift: Use absorbent pads to wipe up the dampened spill from the outside edges moving inward. This prevents the spill from spreading across a larger surface area.
Secondary Wash: Wash the area with a mild detergent solution, followed by a final wipe with DI water to remove any residual sulfonamide film.
Waste Disposal & Logistical Plan
Because this compound contains both a halogen (Chlorine) and a heteroatom-rich functional group (Sulfonamide), it strictly violates standard organic waste protocols.
Solid Waste: All contaminated gloves, weigh boats, and Kimwipes must be placed in a clearly labeled "Halogenated Solid Waste" container. Do not mix with standard biohazard or non-halogenated trash.
Liquid Waste: Any solvent mixtures containing 3-Chloro-5-methylbenzenesulfonamide must be routed to "Halogenated Organic Liquid Waste." Causality: Mixing halogenated liquid waste with non-halogenated waste (like acetone) can cause exothermic reactions or complicate incineration processes at the disposal facility.
References
Title: 3-Chloro-5-methylbenzenesulfonamide (C7H8ClNO2S) Structural Information
Source: PubChemLite (Université du Luxembourg)
URL: [Link]
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